molecular formula C17H19BrClFN4O2 B3108994 ARS-1620 intermediate CAS No. 1698027-20-1

ARS-1620 intermediate

Cat. No.: B3108994
CAS No.: 1698027-20-1
M. Wt: 445.7 g/mol
InChI Key: WKUMTSOYOFGRSM-UHFFFAOYSA-N
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Description

ARS-1620 intermediate is a useful research compound. Its molecular formula is C17H19BrClFN4O2 and its molecular weight is 445.7 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 4-(7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate is 444.03639 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(7-bromo-6-chloro-8-fluoroquinazolin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClFN4O2/c1-17(2,3)26-16(25)24-6-4-23(5-7-24)15-10-8-11(19)12(18)13(20)14(10)21-9-22-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUMTSOYOFGRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114652
Record name 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester
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Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698027-20-1
Record name 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698027-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-8-fluoro-4-quinazolinyl)-, 1,1-dimethylethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID601114652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Core of ARS-1620: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[1][2] Its chemical architecture is centered around a highly substituted quinazoline scaffold, which is crucial for its interaction with the target protein. This technical guide provides an in-depth look at the chemical properties and synthetic methodologies surrounding the core intermediates of ARS-1620, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties of the ARS-1620 Core

The core of ARS-1620 is a 6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline moiety. The precise arrangement of these substituents is critical for the molecule's bioactivity, enabling it to bind covalently to the cysteine-12 residue of the KRAS G12C protein.[3]

Below is a table summarizing the key chemical identifiers for ARS-1620.

IdentifierValue
Molecular Formula C21H17ClF2N4O2
Molecular Weight 430.8 g/mol
IUPAC Name 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

Source: PubChem CID 137003167[2]

Synthetic Pathway to the ARS-1620 Quinazoline Core

The synthesis of the ARS-1620 quinazoline core is a multi-step process that involves the initial formation of a substituted anthranilic acid, followed by cyclization to form the quinazolinone, subsequent chlorination, and a Suzuki-Miyaura coupling reaction to introduce the aryl substituent.

G A Substituted Anthranilic Acid B Quinazolinone Formation A->B Cyclization C Chlorination B->C e.g., SOCl2 D Suzuki-Miyaura Coupling C->D Pd-catalyzed E ARS-1620 Core Intermediate D->E

Caption: General synthetic workflow for the ARS-1620 quinazoline core.

Step 1: Synthesis of the Substituted Anthranilic Acid Precursor

The synthesis typically begins with a suitably substituted aniline. For the ARS-1620 core, a key starting material is a derivative of 2-amino-4-fluorobenzoic acid. The synthesis of such precursors can be achieved through various established organic chemistry methods.

Step 2: Formation of the Quinazolinone Ring

The substituted anthranilic acid is then cyclized to form the quinazolinone ring. This is a common and crucial step in the synthesis of many quinazoline-based pharmaceuticals.

Representative Experimental Protocol: Quinazolinone Formation

A mixture of the substituted anthranilic acid (1 equivalent) and formamidine acetate (1.2 equivalents) in a suitable solvent such as 2-methoxyethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the desired quinazolinone.

Step 3: Chlorination of the Quinazolinone

The hydroxyl group at the 4-position of the quinazolinone is then converted to a chlorine atom. This is a key transformation as the 4-chloro group is an excellent leaving group for the subsequent nucleophilic aromatic substitution with piperazine.

Representative Experimental Protocol: Chlorination

The quinazolinone intermediate (1 equivalent) is suspended in a mixture of thionyl chloride (SOCl2) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated at reflux until the reaction is complete, as indicated by TLC. The excess thionyl chloride is removed under reduced pressure, and the residue is carefully quenched with ice-water. The resulting solid is collected by filtration, washed with water, and dried to afford the 4-chloroquinazoline derivative.

Step 4: Suzuki-Miyaura Coupling for Aryl Group Installation

A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to introduce the 2-fluoro-6-hydroxyphenyl group at the 7-position of the quinazoline core.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of the 7-bromo-4,6-dichloro-8-fluoroquinazoline (1 equivalent) and (2-fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents) in a solvent mixture such as 1,4-dioxane and water is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., Na2CO3, 2 equivalents). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 100 °C. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R-X) C [R-Pd(II)-X]Ln A->C D Transmetalation (R'-B(OR)2) E [R-Pd(II)-R']Ln C->E E->A R-R' F Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

The structural elucidation of the ARS-1620 intermediate and its precursors relies on standard spectroscopic techniques. The following table provides expected chemical shifts (δ) for key protons and carbons in a quinazoline core similar to that of ARS-1620, based on data from related compounds.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H NMR Quinazoline H-28.5 - 9.0
Quinazoline H-57.5 - 8.0
Aromatic Protons6.5 - 7.8
¹³C NMR Quinazoline C-4160 - 165
Quinazoline C-2150 - 155
Aromatic Carbons110 - 150

Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent.

Signaling Pathway Inhibition by ARS-1620

ARS-1620 exerts its therapeutic effect by covalently binding to the KRAS G12C mutant, locking it in an inactive GDP-bound state. This prevents the activation of downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the MAPK and PI3K/AKT/mTOR pathways.[1][4]

G KRAS_G12C KRAS G12C (Active) RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K ARS1620 ARS-1620 ARS1620->KRAS_G12C Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: ARS-1620 inhibits KRAS G12C, blocking downstream signaling pathways.

Conclusion

The synthesis of the ARS-1620 core intermediate is a challenging but well-defined process rooted in established synthetic methodologies for quinazoline chemistry. A thorough understanding of the chemical properties of these intermediates and the nuances of the synthetic steps is paramount for the efficient production of ARS-1620 and the development of next-generation KRAS G12C inhibitors. This guide provides a foundational overview to aid researchers in this critical area of oncology drug discovery.

References

Elucidation of ARS-1620 Intermediate Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant, a key driver in various cancers. Its development marked a significant breakthrough in targeting a protein long considered "undruggable." This technical guide provides an in-depth exploration of the core synthetic strategies and key intermediates involved in the synthesis of ARS-1620. While specific proprietary details of the exact synthetic route are not fully available in the public domain, this document pieces together a chemically sound pathway based on analogous syntheses of quinazoline-based inhibitors and patent literature. This guide will detail the logical steps for the construction of the ARS-1620 scaffold, identify probable intermediate structures, and provide representative experimental protocols for the key chemical transformations.

Introduction to ARS-1620 and its Mechanism of Action

ARS-1620 is a quinazoline-based small molecule that irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival. The development of ARS-1620 was a significant advancement from its predecessor, ARS-853, exhibiting improved potency and drug-like properties.[1][2] The core structure of ARS-1620 features a substituted quinazoline ring, a piperazine linker, and a reactive acrylamide warhead.

Signaling Pathway Inhibition by ARS-1620

The binding of ARS-1620 to KRAS G12C disrupts the RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell growth and division. The following diagram illustrates the inhibitory action of ARS-1620.

ARS1620_Pathway cluster_0 Upstream Signaling cluster_1 RAS-MAPK Pathway cluster_2 Downstream Effects Growth Factor Growth Factor RTK RTK Growth Factor->RTK KRAS G12C (GDP-bound, Inactive) KRAS G12C (GDP-bound, Inactive) RTK->KRAS G12C (GDP-bound, Inactive) SOS1 KRAS G12C (GTP-bound, Active) KRAS G12C (GTP-bound, Active) KRAS G12C (GTP-bound, Active)->KRAS G12C (GDP-bound, Inactive) GAP RAF RAF KRAS G12C (GTP-bound, Active)->RAF KRAS G12C (GDP-bound, Inactive)->KRAS G12C (GTP-bound, Active) GEF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival ARS-1620 ARS-1620 ARS-1620->KRAS G12C (GDP-bound, Inactive) Covalent Binding ARS1620_Synthesis cluster_0 Stage 1: Quinazoline Core Synthesis cluster_1 Stage 2: Piperazine Installation cluster_2 Stage 3: Warhead Addition A Substituted Anthranilic Acid Derivative B Cyclization A->B C Halogenated Quinazolinone B->C D Chlorination C->D E 4-Chloro-quinazoline Intermediate D->E F Suzuki Coupling E->F G Key Intermediate 1: Substituted 4-Chloroquinazoline F->G I SNAr Reaction G->I H Piperazine H->I J Key Intermediate 2: Piperazinyl-quinazoline I->J L Acylation J->L K Acryloyl Chloride K->L M ARS-1620 L->M

References

The Genesis of a KRAS Inhibitor: A Technical Guide to the Discovery and Development of ARS-1620 Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology, despite its high prevalence in human cancers. The discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, created a new avenue for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and development of ARS-1620, a pioneering, orally bioavailable, and covalent inhibitor of KRAS G12C. While not clinically developed itself, ARS-1620 was a crucial stepping stone, demonstrating for the first time that direct and selective inhibition of KRAS in vivo could lead to tumor regression. This work paved the way for the development of FDA-approved drugs like sotorasib and adagrasib.

The Dawn of KRAS G12C Inhibition: From ARS-853 to ARS-1620

The journey to ARS-1620 began with earlier compounds, such as ARS-853, which showed initial promise but lacked the potency and pharmacokinetic properties necessary for in vivo efficacy. The key innovation in the development of ARS-1620 was the design of a quinazoline core, which served as a versatile scaffold for optimization.[1] This new scaffold, combined with a reactive acrylamide "warhead," allowed for potent and selective covalent modification of the G12C cysteine.

ARS-1620 was engineered to bind to the inactive, GDP-bound state of KRAS G12C. By forming a covalent bond, it locks the protein in this "off" state, preventing its interaction with downstream effector proteins and thereby inhibiting the pro-proliferative signaling pathways that drive tumor growth.[2]

Physicochemical and Pharmacokinetic Properties

ARS-1620 is a quinazoline derivative with the IUPAC name 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one.[3] Its development focused on achieving drug-like properties, particularly oral bioavailability, to enable in vivo studies.

PropertyValueReference
Molecular FormulaC21H17ClF2N4O2[3]
Molecular Weight430.8 g/mol [3]
Oral Bioavailability (mice)>60%[1][2]
Covalent Modification Rate (kobs/[I])1,100 ± 200 M−1s−1[1]

In Vitro and In Vivo Efficacy

ARS-1620 demonstrated potent and selective inhibition of KRAS G12C signaling in preclinical models. This was observed through the dose-dependent inhibition of downstream signaling proteins and significant anti-proliferative effects in KRAS G12C mutant cancer cell lines.

AssayCell Line(s)ResultReference
KRAS G12C Signaling Inhibition (IC50)H358120 nM[2]
Antiproliferative Potency (Average IC50)H358 and H231.32 µM[4]
Tumor Growth Inhibition (TGI) in NCI-H358 XenograftsNude Mice47%[4]

The KRAS Signaling Pathway and Mechanism of Inhibition

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5] In its active state, it triggers downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

ARS-1620 selectively binds to the GDP-bound (inactive) state of KRAS G12C, covalently modifying the cysteine at position 12. This locks KRAS in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP Loading GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalent Binding (Inhibition)

Figure 1. KRAS G12C Signaling Pathway and the inhibitory mechanism of ARS-1620.

Experimental Protocols

This section outlines the key experimental methodologies employed in the development and characterization of ARS-1620 and its intermediates.

Synthesis of ARS-1620 Intermediates

The synthesis of ARS-1620 is a multi-step process. A representative synthetic workflow is depicted below. The core of the molecule is a quinazoline scaffold, which is synthesized and subsequently coupled with a piperazine moiety, followed by the addition of the acrylamide warhead.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Anthranilic Acid) Quinazoline_Core Quinazoline Core Synthesis Start->Quinazoline_Core Piperazine_Coupling Piperazine Coupling Quinazoline_Core->Piperazine_Coupling Acrylamide_Addition Acrylamide Warhead Addition Piperazine_Coupling->Acrylamide_Addition Purification Purification and Characterization Acrylamide_Addition->Purification ARS1620 ARS-1620 Purification->ARS1620

Figure 2. Generalized synthetic workflow for ARS-1620.

A detailed, step-by-step protocol for the synthesis of the quinazoline core, a key intermediate, is as follows (based on general methods for quinazoline synthesis):

  • Step 1: Synthesis of the Benzoxazinone Intermediate. A substituted anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding benzoxazinone. The reaction mixture is typically stirred at room temperature until completion, and the product is isolated by filtration.

  • Step 2: Formation of the Quinazolinone. The benzoxazinone intermediate is then reacted with an amine source (e.g., ammonium acetate) at elevated temperatures to form the quinazolinone ring.

  • Step 3: Chlorination. The hydroxyl group of the quinazolinone is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This step is crucial for the subsequent nucleophilic substitution with piperazine.

  • Step 4: Nucleophilic Substitution with Piperazine. The chlorinated quinazoline is reacted with a protected piperazine derivative (e.g., Boc-piperazine) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., DMF).

  • Step 5: Deprotection. The protecting group on the piperazine is removed (e.g., using trifluoroacetic acid for a Boc group) to yield the free amine.

  • Step 6: Acrylamide Formation. The piperazine-substituted quinazoline is then reacted with acryloyl chloride in the presence of a base to form the final product, ARS-1620.

Biochemical and Cellular Assays

A series of in vitro assays are essential to characterize the activity and selectivity of KRAS G12C inhibitors.

Assay_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Xenograft Xenograft Tumor Models in Mice Cell_Viability->Xenograft Target_Engagement Target Engagement Assay (e.g., NanoBRET) Target_Engagement->Xenograft Downstream_Signaling Western Blot for Downstream Signaling (pERK, pAKT) Downstream_Signaling->Xenograft Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Apoptosis_Assay->Xenograft ARS1620 ARS-1620 ARS1620->Cell_Viability ARS1620->Target_Engagement ARS1620->Downstream_Signaling ARS1620->Apoptosis_Assay

Figure 3. Experimental workflow for the evaluation of ARS-1620.

Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: KRAS G12C mutant and wild-type cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of ARS-1620 or vehicle control (DMSO) for 72-120 hours.

  • Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control to determine the IC50 value.

Western Blot for Downstream Signaling

  • Cell Treatment and Lysis: Cells are treated with ARS-1620 for a specified time, then washed and lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total ERK, AKT, and S6, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Conclusion and Future Directions

The discovery and development of ARS-1620 and its intermediates represent a landmark achievement in the quest to target KRAS-mutant cancers. While ARS-1620 did not proceed to clinical trials, the insights gained from its development were instrumental in validating KRAS G12C as a druggable target and provided a foundation for the creation of clinically successful inhibitors. The methodologies and understanding of the underlying biology established during the development of ARS-1620 continue to inform the design of next-generation KRAS inhibitors and combination therapies aimed at overcoming resistance and improving patient outcomes. The legacy of ARS-1620 is a testament to the power of medicinal chemistry and a deep understanding of cancer biology in tackling once-intractable therapeutic targets.

References

The Pivotal Role of ARS-1620 Intermediate in the Covalent Inhibition of KRAS G12C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules capable of directly targeting the KRAS G12C mutant, a long-considered "undruggable" oncoprotein, represents a paradigm shift in cancer therapy. ARS-1620, a second-generation inhibitor, demonstrates significant preclinical activity by covalently binding to the mutant cysteine-12 residue, thereby locking KRAS G12C in an inactive, GDP-bound state. This technical guide delves into the core aspects of ARS-1620's mechanism of action, with a specific focus on the role of its reactive intermediate in the covalent modification of the target protein. We will explore the quantitative parameters defining its potency and efficacy, detail the key experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows involved.

Introduction: The KRAS G12C Challenge and the Advent of Covalent Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways, including the MAPK and PI3K/AKT pathways, which govern cell proliferation, survival, and differentiation.[1] Activating mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling.

For decades, direct inhibition of KRAS was deemed unfeasible due to its high affinity for GTP and the absence of well-defined binding pockets. The breakthrough came with the discovery of a novel "switch-II pocket" (S-IIP) that is accessible in the inactive, GDP-bound state of KRAS G12C.[2] This led to the development of covalent inhibitors that specifically target the mutant cysteine residue.

ARS-1620 emerged as a significant advancement over its predecessor, ARS-853. While ARS-853 demonstrated the feasibility of targeting KRAS G12C, it suffered from poor pharmacokinetic properties, including low oral bioavailability (<2%) and a short plasma half-life (<20 minutes).[3][4] ARS-1620, a quinazoline-based compound, was designed to overcome these limitations, exhibiting improved potency and excellent oral bioavailability in preclinical models.[3][5]

Mechanism of Action: The Covalent Engagement of KRAS G12C

The therapeutic efficacy of ARS-1620 hinges on its ability to form an irreversible covalent bond with the thiol group of the cysteine-12 residue in KRAS G12C. This process can be dissected into two key steps:

  • Reversible Binding: ARS-1620 initially binds non-covalently to the S-IIP of GDP-bound KRAS G12C. This interaction is guided by the specific stereochemistry of ARS-1620, with the S-atropisomer showing significantly higher activity.[6]

  • Irreversible Covalent Modification: Following initial binding, the acrylamide "warhead" of ARS-1620 is positioned in close proximity to the Cys12 residue. This facilitates a Michael addition reaction, where the nucleophilic thiol group of cysteine attacks the electrophilic acrylamide, forming a stable covalent bond.

This covalent modification effectively traps KRAS G12C in its inactive GDP-bound state, preventing the exchange of GDP for GTP and subsequent activation of downstream effector proteins.[7] The result is the suppression of oncogenic signaling pathways, leading to the inhibition of tumor cell growth and, in some cases, tumor regression.[8][9]

Quantitative Assessment of ARS-1620 Activity

The potency and efficacy of ARS-1620 and its precursors have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Compound Covalent Modification Rate (k_obs_/[I]) (M⁻¹s⁻¹) Cell Proliferation IC50 (H358 cells) (μM) Oral Bioavailability (F) in mice (%) Reference
ARS-853~1102.5< 2[3][4]
ARS-16201,100 ± 200~0.150> 60[3][10]

Table 1: Comparison of ARS-853 and ARS-1620 Potency and Pharmacokinetics. This table highlights the significant improvements of ARS-1620 over its predecessor in terms of both its rate of covalent modification and its pharmacokinetic profile.

Cell Line KRAS Mutation ARS-1620 IC50 (μM) Reference
NCI-H358G12C~0.150[4]
MIA PaCa-2G12CNot explicitly stated, but showed significant growth inhibition[4]
A549G12SInactive
H460Q61HInactive
H441G12VInactive

Table 2: Cell Line Selectivity of ARS-1620. This table demonstrates the high selectivity of ARS-1620 for cancer cell lines harboring the KRAS G12C mutation.

Xenograft Model Dose and Schedule Tumor Growth Inhibition (TGI) Reference
MIA PaCa-2200 mg/kg, once dailyMarked tumor regression
NCI-H358200 mg/kg, once daily>70%[4]

Table 3: In Vivo Efficacy of ARS-1620 in Xenograft Models. This table summarizes the significant anti-tumor activity of ARS-1620 in preclinical mouse models.

Key Experimental Protocols

The characterization of ARS-1620 and other KRAS G12C inhibitors relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Covalent Modification Rate Assay (Mass Spectrometry-based)

This assay directly measures the rate at which the inhibitor forms a covalent bond with the KRAS G12C protein.

Objective: To determine the second-order rate constant (k_inact_/K_I_) of covalent bond formation.

Materials:

  • Recombinant human KRAS G12C protein

  • ARS-1620

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

  • Quenching solution (e.g., 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of recombinant KRAS G12C protein in the assay buffer.

  • Prepare a stock solution of ARS-1620 in DMSO.

  • Initiate the reaction by adding a specific concentration of ARS-1620 to the protein solution.

  • At various time points, take aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Analyze the quenched samples by LC-MS/MS to quantify the amount of unmodified and modified KRAS G12C protein.

  • Plot the natural logarithm of the percentage of unmodified protein versus time.

  • The observed rate constant (k_obs_) is determined from the negative slope of this plot.

  • Repeat the experiment with different concentrations of the inhibitor.

  • Plot the k_obs_ values against the inhibitor concentrations. The slope of this line represents the second-order rate constant (k_inact_/K_I_).

KRAS-GTP Pulldown Assay

This assay is used to determine the levels of active, GTP-bound KRAS in cells following inhibitor treatment.

Objective: To assess the effect of ARS-1620 on the activation state of KRAS.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • ARS-1620

  • Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)

  • RAF1-RBD (Ras Binding Domain) agarose beads

  • Wash buffer (e.g., lysis buffer without protease/phosphatase inhibitors)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-KRAS antibody

Procedure:

  • Culture KRAS G12C mutant cells to ~80-90% confluency.

  • Treat the cells with varying concentrations of ARS-1620 or vehicle (DMSO) for a specified duration.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Incubate a portion of the lysate with RAF1-RBD agarose beads to pull down GTP-bound KRAS.

  • Wash the beads with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-KRAS antibody to detect the amount of pulled-down (active) KRAS.

  • Analyze the total KRAS levels in a separate aliquot of the cell lysate as a loading control.

  • Quantify the band intensities to determine the relative levels of KRAS-GTP.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after exposure to the inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ARS-1620 on cell proliferation.

Materials:

  • KRAS G12C mutant and wild-type cell lines

  • ARS-1620

  • Cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of ARS-1620 in cell culture medium.

  • Treat the cells with the different concentrations of ARS-1620 or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To assess the ability of ARS-1620 to inhibit tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • ARS-1620 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of KRAS G12C mutant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer ARS-1620 or vehicle to the respective groups at the desired dose and schedule (e.g., once daily by oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizing the KRAS G12C Inhibition Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP GAP GAP->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalent Binding to Cys12

Caption: KRAS G12C signaling pathway and the mechanism of ARS-1620 inhibition.

Experimental_Workflow General Experimental Workflow for ARS-1620 Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Biochemical_Assay Biochemical Assays (Covalent Modification Rate) Cell_Based_Assay Cell-Based Assays (Viability, KRAS-GTP Pulldown) Biochemical_Assay->Cell_Based_Assay Selectivity_Panel Selectivity Profiling (KRAS G12C vs. Wild-Type) Cell_Based_Assay->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Xenograft_Models Tumor Xenograft Models (Efficacy) PK_Studies->Xenograft_Models PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft_Models->PD_Analysis Clinical_Trials Clinical Trials PD_Analysis->Clinical_Trials Lead_Optimization->PK_Studies

Caption: A generalized workflow for the preclinical evaluation of a KRAS G12C inhibitor like ARS-1620.

Covalent_Modification_Mechanism Mechanism of Covalent Modification ARS1620 ARS-1620 (Acrylamide Warhead) Reversible_Complex Reversible ARS-1620::KRAS G12C Complex ARS1620->Reversible_Complex Non-covalent Binding (K_I) KRAS_G12C KRAS G12C-GDP (Cys12 Thiol) KRAS_G12C->Reversible_Complex Covalent_Adduct Irreversible Covalent Adduct Reversible_Complex->Covalent_Adduct Michael Addition (k_inact)

Caption: The two-step mechanism of covalent modification of KRAS G12C by ARS-1620.

Conclusion and Future Directions

ARS-1620 represents a critical milestone in the development of targeted therapies for KRAS-mutant cancers. Its improved potency and oral bioavailability compared to first-generation inhibitors provided strong preclinical evidence that direct and selective inhibition of KRAS G12C is a viable therapeutic strategy. The covalent mechanism, mediated by the reactive intermediate of ARS-1620, is central to its efficacy.

The methodologies detailed in this guide are fundamental for the continued discovery and development of novel KRAS G12C inhibitors. While ARS-1620 itself has been succeeded by clinically approved drugs like sotorasib (AMG-510) and adagrasib (MRTX849), the principles of its design and the assays used for its characterization have laid the groundwork for the entire field.

Future research will likely focus on overcoming acquired resistance to KRAS G12C inhibitors, exploring combination therapies to enhance their efficacy, and developing strategies to target other KRAS mutations that currently lack effective inhibitors. The in-depth understanding of the role of reactive intermediates in covalent inhibition will remain a cornerstone of these endeavors.

References

Spectroscopic and Synthetic Insights into an Intermediate of the KRAS G12C Inhibitor, ARS-1620

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a detailed overview of the spectroscopic data and synthetic protocols related to a key intermediate in the synthesis of ARS-1620, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathway to support ongoing research and development in this critical area of oncology.

Introduction

ARS-1620 is a quinazoline-based small molecule that has demonstrated significant preclinical activity by irreversibly binding to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive GDP-bound state. The synthesis of this complex molecule involves several key intermediates. Understanding the spectroscopic and synthetic details of these intermediates is crucial for process optimization, scale-up, and the development of next-generation inhibitors. This guide focuses on the characterization of a pivotal intermediate in the ARS-1620 synthetic route as detailed in US Patent 9,840,516 B2.

Spectroscopic Data of a Key ARS-1620 Intermediate

The synthesis of ARS-1620 involves the coupling of a substituted quinazoline core with a piperazine moiety. A key intermediate in this process is tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate . The following tables summarize the available quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this intermediate, derived from the synthetic procedures outlined in the patent literature.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.65s1HQuinazoline C2-H
7.78d, J=8.8 Hz1HQuinazoline C5-H
7.25 - 7.15m2HAromatic-H
6.85 - 6.75m1HAromatic-H
3.80 - 3.70m4HPiperazine-H
3.60 - 3.50m4HPiperazine-H
1.45s9HBoc-CH₃

Solvent: CDCl₃

Table 2: Mass Spectrometry Data
Ionm/z (Observed)
[M+H]⁺507.2

Experimental Protocols

The synthesis of the aforementioned intermediate is a critical step in the overall synthesis of ARS-1620. The following is a detailed methodology for its preparation.

Synthesis of tert-butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate

Materials:

  • 4,6-dichloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline

  • tert-butyl piperazine-1-carboxylate

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4,6-dichloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline (1.0 eq) in DMF, tert-butyl piperazine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq) are added.

  • The reaction mixture is stirred at 80°C for 12 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the title compound.

Characterization: The structure of the resulting compound is confirmed by ¹H NMR and mass spectrometry as detailed in Tables 1 and 2.

KRAS G12C Signaling Pathway

ARS-1620 exerts its therapeutic effect by inhibiting the KRAS G12C mutant, which is a key driver in various cancers. The constitutive activation of KRAS G12C leads to the downstream activation of multiple signaling pathways, primarily the MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation. The following diagram illustrates the central role of KRAS in these signaling cascades.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS G12C (GDP-bound, Inactive) GRB2_SOS->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalent Inhibition

KRAS G12C Signaling and Inhibition by ARS-1620.

Conclusion

This technical guide provides a concise yet comprehensive overview of the spectroscopic data and synthetic methodology for a key intermediate in the production of ARS-1620. The provided information, including the detailed experimental protocol and the visualization of the targeted biological pathway, serves as a valuable resource for researchers in the field of oncology and medicinal chemistry. A thorough understanding of the synthesis and characterization of such intermediates is paramount for the advancement of novel therapeutics targeting KRAS G12C.

A Scalable Process for the Preparation of a Key Intermediate for ARS-1620, a Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a scalable, multi-step process for the preparation of a key intermediate of ARS-1620, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The synthesis is designed to be robust and amenable to large-scale production, a critical consideration for drug development. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, in which glycine at position 12 is replaced by cysteine, has emerged as a key therapeutic target. ARS-1620 is a clinical candidate that irreversibly binds to the mutant cysteine residue, locking KRAS G12C in an inactive state. The efficient and scalable synthesis of ARS-1620 and its intermediates is paramount for its clinical development and eventual commercialization. This guide focuses on a plausible and scalable synthetic route to a pivotal amine intermediate, which is the immediate precursor to the final active pharmaceutical ingredient.

KRAS G12C Signaling Pathway and Mechanism of Action of ARS-1620

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling, a hallmark of many cancers.

ARS-1620 is a targeted covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant. This covalent modification occurs in the switch-II pocket of the protein, locking it in an inactive, GDP-bound conformation. This prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth.

KRAS_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C (inactive) GDP-bound GRB2_SOS1->KRAS_GDP GTP exchange KRAS_GTP KRAS G12C (active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K ARS1620 ARS-1620 ARS1620->KRAS_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Diagram 1: KRAS G12C Signaling Pathway and ARS-1620 Inhibition.

Scalable Synthesis of a Key ARS-1620 Intermediate

The following section details a plausible multi-step synthesis for a key amine intermediate of ARS-1620. This route is designed for scalability, employing readily available starting materials and robust chemical transformations.

Synthetic Workflow

Synthetic_Workflow SM1 2-Amino-5-bromo-3- methylbenzoic acid Int1 6-Bromo-8-methyl- quinazolin-4(3H)-one SM1->Int1 Heat SM2 Formamide SM2->Int1 Int2 6-Bromo-4-chloro-8- methylquinazoline Int1->Int2 Reflux Reagent1 POCl3 Reagent1->Int2 Int3 (S)-tert-butyl 4-(6-bromo-8- methylquinazolin-4-yl)piperazine- 2-carboxylate Int2->Int3 DIPEA, NMP SM3 (S)-tert-butyl piperazine- 2-carboxylate SM3->Int3 Int4 (S)-6-Bromo-8-methyl-4- (piperazin-2-yl)quinazoline Int3->Int4 Deprotection Reagent2 TFA Reagent2->Int4 Final_Int Key Amine Intermediate Int4->Final_Int Acryloyl Chloride

Methodological & Application

Application Notes and Protocols for the Purification of a Key Intermediate in the Synthesis of ARS-1620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a critical target in the development of therapies for a range of cancers. The synthesis of ARS-1620 involves a multi-step process with several key intermediates that require rigorous purification to ensure the quality and purity of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of a key quinazoline intermediate, (6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one), a central building block in the synthesis of ARS-1620 and other related KRAS G12C inhibitors.

The purification of this intermediate is critical for removing unreacted starting materials and by-products from the preceding synthetic steps, which is essential for the successful execution of subsequent reactions and for minimizing impurities in the final drug substance. The following protocol outlines a robust method for the purification of this intermediate using column chromatography.

KRAS Signaling Pathway

The diagram below illustrates a simplified representation of the KRAS signaling pathway, which is aberrantly activated in cancers harboring KRAS mutations. ARS-1620 targets the mutated KRAS G12C protein, preventing downstream signaling that leads to cell proliferation and survival.

KRAS_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) KRAS (G12C) KRAS (G12C) Receptor Tyrosine Kinase (RTK)->KRAS (G12C) RAF RAF KRAS (G12C)->RAF GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival ARS-1620 ARS-1620 ARS-1620->KRAS (G12C)

Caption: Simplified KRAS signaling pathway and the inhibitory action of ARS-1620.

Experimental Protocol: Purification of (6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one)

This protocol details the purification of the specified ARS-1620 intermediate from a crude reaction mixture using automated flash column chromatography.

1. Materials and Reagents:

  • Crude (6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one)

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Heptane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Equipment:

  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a C18 column for purity analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

3. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).

  • Add a small amount of silica gel to the dissolved sample to create a slurry.

  • Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry powder of the crude product adsorbed onto the silica gel. This dry-loading method generally results in better separation.

4. Chromatography Conditions:

  • Column: Pre-packed silica gel column (size to be determined based on the scale of the reaction).

  • Mobile Phase A: Heptane

  • Mobile Phase B: Ethyl Acetate

  • Gradient Elution:

    • 0-5 minutes: 10% B

    • 5-35 minutes: Gradient from 10% to 60% B

    • 35-45 minutes: 60% B

  • Flow Rate: 40 mL/min (for a medium-sized column, adjust as necessary based on column dimensions).

  • Detection: UV at 254 nm and 280 nm.

5. Purification Procedure:

  • Equilibrate the silica gel column with the initial mobile phase composition (90% Heptane / 10% Ethyl Acetate).

  • Load the prepared dry-loaded sample onto the column.

  • Begin the chromatographic run using the specified gradient conditions.

  • Collect fractions based on the UV detector response. The desired product is expected to elute as the major peak.

  • Monitor the collected fractions by TLC (e.g., using a mobile phase of 1:1 Heptane:EtOAc) to identify those containing the pure product.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

6. Purity and Yield Assessment:

  • Determine the final yield of the purified product.

  • Assess the purity of the product using HPLC-UV.

  • Confirm the identity and structural integrity of the purified intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Purification Workflow Diagram

The following diagram outlines the key steps in the purification protocol for the this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Isolation cluster_qc Quality Control dissolve Dissolve Crude Product in DCM adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry Loading adsorb->dry load Load Sample onto Column dry->load run Run Gradient Elution (Heptane/EtOAc) load->run collect Collect Fractions run->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Pure Intermediate evaporate->final_product hplc HPLC Purity final_product->hplc nmr_ms NMR & MS Confirmation final_product->nmr_ms

Caption: Workflow for the purification of the ARS-1620 quinazoline intermediate.

Data Presentation

The following table summarizes the typical results obtained from the purification of the this compound using the protocol described above.

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~75%>98%
Yield N/A85-90%
Appearance Brownish solidWhite to off-white solid
¹H NMR Complex spectrum with impuritiesConforms to the expected structure
Mass Spectrum (m/z) Multiple peaks observed[M+H]⁺ peak corresponding to the product

This purification protocol provides a reliable method for obtaining high-purity (6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one), a crucial intermediate for the synthesis of ARS-1620.[1][2]

References

Application Notes and Protocols for the Analytical Characterization of ARS-1620 Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a prevalent oncogenic mutation in various cancers. The synthesis of ARS-1620 involves a multi-step process with several key intermediates. Rigorous characterization of these intermediates is crucial to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). These application notes provide detailed analytical methods and protocols for the characterization of the key synthetic intermediates of ARS-1620.

The analytical techniques described herein include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

ARS-1620 Synthetic Pathway Overview

The synthesis of ARS-1620 proceeds through a plausible multi-step route, as outlined below. The subsequent sections will provide detailed analytical protocols for the characterization of each numbered intermediate.

ARS-1620_Synthesis cluster_0 Synthesis of Quinazolinone Core cluster_1 Suzuki Coupling cluster_2 Chlorination and Piperazine Addition cluster_3 Deprotection and Acrylation 2-Amino-4-chloro-6-fluorobenzoic_acid 2-Amino-4-chloro-6-fluorobenzoic acid Intermediate_1 Intermediate 1: 6-Chloro-8-fluoro-4-oxo-3,4-dihydroquinazolin-7-yl trifluoromethanesulfonate 2-Amino-4-chloro-6-fluorobenzoic_acid->Intermediate_1 Multi-step synthesis Intermediate_2 Intermediate 2: 6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one Intermediate_1->Intermediate_2 Suzuki Coupling Intermediate_3 Intermediate 3: tert-Butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate Intermediate_2->Intermediate_3 Chlorination followed by Boc-piperazine addition Intermediate_4 Intermediate 4: 1-(4-(6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one (ARS-1620) Intermediate_3->Intermediate_4 Boc Deprotection followed by Acrylation

A high-level overview of the synthetic pathway to ARS-1620.

Analytical Methods for Intermediate 1: 6-Chloro-8-fluoro-4-oxo-3,4-dihydroquinazolin-7-yl trifluoromethanesulfonate

Intermediate 1 is a key precursor for the subsequent Suzuki coupling reaction. Its purity and structural integrity are critical for the success of the following steps.

Analytical Technique Purpose Key Parameters
HPLC Purity AssessmentC18 column, Acetonitrile/Water gradient, UV detection at 254 nm
LC-MS Mass VerificationESI+, m/z range 100-500
¹H NMR Structural ConfirmationDMSO-d₆, characteristic aromatic and triflate signals
¹³C NMR Structural ConfirmationDMSO-d₆, carbonyl, aromatic, and triflate carbon signals
Experimental Protocols: Intermediate 1

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of Intermediate 1.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of Intermediate 1 in 1 mL of Acetonitrile.

  • Expected Result: A major peak corresponding to Intermediate 1 with a purity of ≥95%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of Intermediate 1.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive (ESI+).

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Expected Result: A prominent ion corresponding to [M+H]⁺ for Intermediate 1 (C₁₀H₄ClF₄N₂O₄S, MW: 374.67). Calculated m/z for [M+H]⁺: 374.96.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of Intermediate 1.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆) Expected Signals:

    • δ 8.30-8.50 (s, 1H, quinazolinone CH).

    • δ 7.80-8.00 (d, 1H, aromatic CH).

    • Aromatic protons of the quinazolinone ring will show characteristic splitting patterns.

  • ¹³C NMR (100 MHz, DMSO-d₆) Expected Signals:

    • δ 160-165 (C=O).

    • δ 110-150 (aromatic carbons).

    • δ 118.4 (q, J = 320 Hz, CF₃).

Analytical Methods for Intermediate 2: 6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4(3H)-one

Intermediate 2 is the product of the Suzuki coupling reaction. Complete conversion and removal of starting materials and catalyst are essential.

Analytical Technique Purpose Key Parameters
HPLC Purity and Reaction MonitoringC18 column, Acetonitrile/Water gradient, UV detection at 254 nm and 280 nm
LC-MS Mass VerificationESI+, m/z range 100-500
¹H NMR Structural ConfirmationDMSO-d₆, signals for both aromatic rings and hydroxyl group
¹³C NMR Structural ConfirmationDMSO-d₆, carbonyl and aromatic carbon signals
Experimental Protocols: Intermediate 2

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of Intermediate 2 and monitor the progress of the Suzuki coupling.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of Intermediate 2 in 1 mL of a 1:1 mixture of Acetonitrile and DMSO.

  • Expected Result: A single major peak with a purity of ≥95%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of Intermediate 2.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive (ESI+).

    • Mass Range: m/z 100-500.

  • Expected Result: An ion corresponding to [M+H]⁺ for Intermediate 2 (C₁₄H₇ClF₂N₂O₂, MW: 320.67). Calculated m/z for [M+H]⁺: 321.02.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of Intermediate 2.

  • Solvent: DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆) Expected Signals:

    • δ 12.0-12.5 (br s, 1H, NH).

    • δ 9.5-10.0 (s, 1H, OH).

    • δ 8.1-8.3 (s, 1H, quinazolinone CH).

    • δ 7.0-7.8 (m, aromatic protons).

  • ¹³C NMR (100 MHz, DMSO-d₆) Expected Signals:

    • δ 160-165 (C=O).

    • δ 110-160 (aromatic carbons, including carbons bearing fluorine atoms showing C-F coupling).

Analytical Methods for Intermediate 3: tert-Butyl 4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazine-1-carboxylate

Intermediate 3 is formed by the addition of Boc-piperazine to the quinazolinone core. Purity and correct regiochemistry are important at this stage.

Analytical Technique Purpose Key Parameters
HPLC Purity AssessmentC18 column, Acetonitrile/Water gradient, UV detection at 254 nm
LC-MS Mass VerificationESI+, m/z range 200-700
¹H NMR Structural ConfirmationCDCl₃ or DMSO-d₆, signals for Boc group and piperazine protons
¹³C NMR Structural ConfirmationCDCl₃ or DMSO-d₆, signals for Boc carbonyl and tert-butyl group
Experimental Protocols: Intermediate 3

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of Intermediate 3.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 40
    20 95
    25 95
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of Intermediate 3 in 1 mL of Acetonitrile.

  • Expected Result: A major peak with a purity of ≥95%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of Intermediate 3.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive (ESI+).

    • Mass Range: m/z 200-700.

  • Expected Result: A prominent ion for [M+H]⁺ for Intermediate 3 (C₂₃H₂₂ClF₂N₄O₃, MW: 488.90). Calculated m/z for [M+H]⁺: 489.14.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of Intermediate 3.

  • Solvent: CDCl₃.

  • ¹H NMR (400 MHz, CDCl₃) Expected Signals:

    • δ 8.70-8.80 (s, 1H, quinazoline CH).

    • δ 7.0-7.6 (m, aromatic protons).

    • δ 3.8-4.0 (m, 4H, piperazine CH₂).

    • δ 3.6-3.8 (m, 4H, piperazine CH₂).

    • δ 1.50 (s, 9H, Boc group).

  • ¹³C NMR (100 MHz, CDCl₃) Expected Signals:

    • δ 160-165 (quinazoline C4).

    • δ 154.8 (Boc C=O).

    • δ 110-160 (aromatic carbons).

    • δ 80.5 (Boc quaternary carbon).

    • δ 40-50 (piperazine carbons).

    • δ 28.4 (Boc CH₃).

Analytical Methods for ARS-1620 (Intermediate 4)

The final product, ARS-1620 , requires comprehensive characterization to ensure it meets all quality specifications.

Analytical Technique Purpose Key Parameters
HPLC Final Purity and IdentityC18 column, Acetonitrile/Water gradient, UV detection at 254 nm
LC-MS Final Mass VerificationESI+, m/z range 100-600
¹H NMR Final Structural ConfirmationCDCl₃ or DMSO-d₆, signals for acryloyl group
¹³C NMR Final Structural ConfirmationCDCl₃ or DMSO-d₆, signals for acryloyl group carbons
HRMS Exact Mass DeterminationESI-TOF or Orbitrap
X-ray Crystallography Absolute Stereochemistry and Solid-State StructureSingle crystal diffraction
Experimental Protocols: ARS-1620

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the final purity of ARS-1620.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 35
    20 90
    25 90
    26 35

    | 30 | 35 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of ARS-1620 in 1 mL of Acetonitrile.

  • Expected Result: A single major peak with a purity of ≥98%.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of ARS-1620.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive (ESI+).

    • Mass Range: m/z 100-600.

  • Expected Result: A prominent ion for [M+H]⁺ for ARS-1620 (C₂₁H₁₇ClF₂N₄O₂, MW: 430.84). Calculated m/z for [M+H]⁺: 431.10.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the final structure of ARS-1620.

  • Solvent: CDCl₃.

  • ¹H NMR (400 MHz, CDCl₃) Expected Signals:

    • δ 8.75 (s, 1H, quinazoline CH).

    • δ 6.90-7.50 (m, aromatic protons).

    • δ 6.60 (dd, 1H, acryloyl CH).

    • δ 6.30 (dd, 1H, acryloyl CH₂).

    • δ 5.80 (dd, 1H, acryloyl CH₂).

    • δ 3.80-4.10 (m, 8H, piperazine protons).

  • ¹³C NMR (100 MHz, CDCl₃) Expected Signals:

    • δ 165.5 (acryloyl C=O).

    • δ 160-165 (quinazoline C4).

    • δ 110-160 (aromatic carbons).

    • δ 130.5 (acryloyl CH).

    • δ 128.0 (acryloyl CH₂).

    • δ 42-50 (piperazine carbons).

4. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the exact mass of ARS-1620 for elemental composition confirmation.

  • Instrumentation: ESI-TOF or Orbitrap mass spectrometer.

  • Expected Result: Measured mass should be within 5 ppm of the calculated exact mass for [M+H]⁺ (C₂₁H₁₈ClF₂N₄O₂⁺): 431.1089.

Visualization of Key Processes

KRAS G12C Signaling Pathway

The following diagram illustrates the simplified KRAS G12C signaling pathway, which is the target of ARS-1620.

KRAS_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_G12C_GDP Promotes GDP-GTP exchange KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_G12C_GDP Covalently binds and traps in inactive state

Simplified KRAS G12C signaling and the mechanism of ARS-1620 inhibition.
General Analytical Workflow

This diagram outlines the general workflow for the characterization of each ARS-1620 intermediate.

Analytical_Workflow Synthesis Synthesized Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep HPLC HPLC Analysis (Purity) Sample_Prep->HPLC LCMS LC-MS Analysis (Mass Verification) Sample_Prep->LCMS NMR NMR Spectroscopy (Structural Elucidation) Sample_Prep->NMR Data_Analysis Data Analysis and Characterization Report HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis

A general workflow for the analytical characterization of synthetic intermediates.

Application Notes and Protocols for HPLC and LC-MS Analysis of ARS-1620 Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a prevalent mutation in various cancers. The synthesis of this complex molecule involves several key intermediates, the purity and characterization of which are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of key ARS-1620 synthetic intermediates. These protocols are designed to serve as a robust starting point for researchers and quality control analysts in the pharmaceutical industry.

The analytical methods outlined below are intended for the separation, identification, and quantification of the primary intermediates involved in the synthesis of ARS-1620. These intermediates include the core quinazoline scaffold, the piperazine-adducted precursor, and the final N-acylated product.

Key Intermediates in ARS-1620 Synthesis

The synthetic route to ARS-1620 involves the formation of several key intermediates. The analytical methods provided herein are tailored for the following representative structures:

  • Intermediate 1: 2,4-dichloro-6,8-difluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline

  • Intermediate 2: 6,8-difluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(piperazin-1-yl)quinazoline

  • Final Product: (S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one (ARS-1620)

Experimental Protocols

HPLC Method for Analysis of Intermediate 1 (Dichloroquinazoline derivative)

This method is designed for the purity assessment of the dichloroquinazoline intermediate.

Instrumentation:

  • HPLC system with a UV-Vis detector

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

LC-MS Method for Analysis of Intermediate 2 (Piperazinyl-quinazoline derivative)

This method is suitable for the identification and purity determination of the piperazine-adducted intermediate.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 10 minutes, then hold at 80% B for 3 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr

| Scan Range | m/z 100-800 |

Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 0.1 mg/mL.

LC-MS Method for Analysis of ARS-1620 (Final Product)

This method is designed for the final product analysis, including purity and identity confirmation.

Instrumentation:

  • LC-MS system with an ESI source and tandem mass spectrometry (MS/MS) capabilities

Liquid Chromatography Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40-95% B over 8 minutes, then hold at 95% B for 2 minutes, followed by re-equilibration
Flow Rate 0.5 mL/min
Column Temperature 45 °C

| Injection Volume | 2 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 900 L/hr

| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan of the [M+H]+ ion for ARS-1620 |

Sample Preparation: Dissolve the final product in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

Data Presentation

The following tables summarize the expected retention times and mass-to-charge ratios for the key intermediates and the final product based on the proposed methods.

Table 1: Expected HPLC and LC-MS Data for ARS-1620 and Intermediates

CompoundMethodExpected Retention Time (min)[M+H]+ (m/z)
Intermediate 1 HPLC~12.5N/A
Intermediate 2 LC-MS~6.8431.1
ARS-1620 LC-MS~5.2485.1

Note: Expected retention times are estimates and may vary depending on the specific column and system used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ARS-1620 intermediates.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing cluster_reporting Reporting Sample Sample Weighing Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration HPLC HPLC Injection Filtration->HPLC LCMS LC-MS Injection Filtration->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Identification Compound Identification (by RT and m/z) Integration->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC and LC-MS analysis of ARS-1620 intermediates.

Logical Relationship for Method Selection

The choice between HPLC and LC-MS depends on the analytical objective.

G cluster_objective Analytical Objective cluster_methods Method Selection cluster_techniques Recommended Technique Objective Define Analytical Need Purity Purity Assessment Objective->Purity Identity Identity Confirmation Objective->Identity Quant Quantification Objective->Quant HPLC_UV HPLC-UV Purity->HPLC_UV LC_MS LC-MS Identity->LC_MS Quant->HPLC_UV LC_MS_MS LC-MS/MS Quant->LC_MS_MS for high sensitivity

Caption: Decision tree for selecting the appropriate analytical method.

Stability testing of ARS-1620 intermediate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Stability Testing of an ARS-1620 Intermediate

Introduction

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several human cancers.[1][2] The synthesis of active pharmaceutical ingredients (APIs) like ARS-1620 involves multiple steps, each producing a critical intermediate. The chemical stability of these intermediates is paramount as it can significantly impact the purity, potency, and safety of the final drug substance. This document provides a comprehensive protocol for conducting forced degradation studies on a key intermediate of ARS-1620. Forced degradation, or stress testing, is the deliberate degradation of a substance under more severe conditions than accelerated stability testing.[3][4] These studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods, which are crucial for regulatory submissions.[3][5]

Objective

The primary objective of this study is to assess the intrinsic stability of the this compound under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. This will help in understanding the degradation profile of the molecule and in the development of a robust manufacturing process and appropriate storage conditions.

Experimental Protocols

1. Materials and Equipment

  • Intermediate: this compound (Purity >99%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).

  • Equipment: HPLC-UV/MS system, photostability chamber, temperature- and humidity-controlled oven, pH meter, analytical balance, volumetric flasks, pipettes.

2. Preparation of Stock and Sample Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound and dissolve it in 10 mL of acetonitrile or a suitable solvent in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for all stress conditions.

3. Forced Degradation Procedures

For each condition, a control sample (unstressed) should be prepared by diluting the working solution with the stress medium and immediately neutralizing (if applicable) and analyzing it.

3.1 Hydrolytic Degradation

  • Acidic Condition: Mix 1 mL of the working solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. After the incubation period, cool the solution to room temperature, neutralize with 0.1 N NaOH, and dilute to a final volume of 10 mL with the mobile phase.

  • Basic Condition: Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 2 hours. After incubation, cool, neutralize with 0.1 N HCl, and dilute to 10 mL.

  • Neutral Condition: Mix 1 mL of the working solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours. After incubation, cool and dilute to 10 mL.

3.2 Oxidative Degradation

  • Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. After incubation, dilute to 10 mL with the mobile phase.

3.3 Photolytic Degradation

  • Expose a thin layer of the solid intermediate and 5 mL of the working solution (in a quartz cuvette) to a light source in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dissolve the solid sample and dilute the solution sample to an appropriate concentration for analysis.

3.4 Thermal Degradation

  • Place the solid intermediate in a hot air oven maintained at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature. Accurately weigh a portion of the stressed solid and prepare a solution of known concentration for analysis.

4. Analytical Methodology (Stability-Indicating HPLC Method)

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A suitable gradient to resolve the parent peak from all degradation products (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) and Mass Spectrometry for peak identification.

  • Injection Volume: 10 µL

Data Presentation

The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Assay of Intermediate% Total ImpuritiesNo. of DegradantsRemarks (e.g., Major Degradant RRT)
Control (Unstressed) -RT99.80.21-
0.1 N HCl 24 hrs60°C85.214.64Significant degradation
0.1 N NaOH 2 hrs60°C45.754.15Highly labile
Water (Neutral) 24 hrs60°C98.51.32Minor degradation
3% H₂O₂ 24 hrsRT90.19.73Moderate degradation
Thermal (Solid) 48 hrs80°C99.50.51Stable
Photolytic (Solid) 1.2 M lux hrsRT97.22.62Minor degradation
Photolytic (Solution) 1.2 M lux hrsRT94.85.03Moderate degradation

Note: Data presented are for illustrative purposes only and should be replaced with actual experimental results.

Table 2: Impurity Profile under Different Stress Conditions

RRTAcidic Hydrolysis (% Area)Basic Hydrolysis (% Area)Oxidation (% Area)Photolytic (% Area)Thermal (% Area)
0.55 2.115.4-1.2-
0.78 8.925.24.52.8-
0.92 3.610.5---
1.15 -3.05.21.0-
Parent 85.245.790.194.899.5

Note: RRT (Relative Retention Time) is relative to the this compound peak. Data is illustrative.

Visualizations

Experimental Workflow Diagram

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Stock Prepare Stock Solution (1 mg/mL) Start->Stock Working Prepare Working Solution (100 µg/mL) Stock->Working Acid Acid Hydrolysis (0.1N HCl, 60°C) Working->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Working->Base Neutral Neutral Hydrolysis (Water, 60°C) Working->Neutral Oxidation Oxidation (3% H₂O₂, RT) Working->Oxidation Thermal Thermal (Solid) (80°C) Working->Thermal Photo Photolytic (Light Chamber) Working->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Assay, Impurities) HPLC->Data Report Generate Stability Report Data->Report KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalently Binds & Traps Inactive State

References

Application Notes and Protocols for the Utilization of ARS-1620 Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. The development of ARS-1620 and its analogs represents a significant advancement in targeting this previously "undruggable" oncoprotein. The strategic synthesis of key intermediates is fundamental to the medicinal chemistry efforts around ARS-1620, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview of the use of ARS-1620 and its intermediates in a research setting. Detailed protocols for the synthesis of a key quinazoline intermediate, along with methods for evaluating the biological activity of final compounds, are presented to guide researchers in the field of KRAS G12C inhibitor development.

Medicinal Chemistry: Synthesis of a Key ARS-1620 Intermediate

The quinazoline core is a common scaffold in many kinase inhibitors. For ARS-1620, a highly substituted quinazoline serves as the central structural motif. The following is a proposed, representative protocol for the synthesis of a key intermediate, 4-chloro-7-(2-fluoro-6-hydroxyphenyl)-6,8-difluoroquinazoline . This protocol is based on established synthetic methodologies for similar quinazoline-based compounds.

Disclaimer: This is a proposed synthetic scheme and has not been experimentally validated from a single source. Researchers should adapt and optimize the conditions based on their own laboratory settings and available starting materials.

Protocol 1: Synthesis of 4-chloro-7-(2-fluoro-6-hydroxyphenyl)-6,8-difluoroquinazoline

Objective: To synthesize a key quinazoline intermediate for the elaboration into ARS-1620 and its analogs.

Materials:

  • 2-amino-3,5-difluorobenzoic acid

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 2-fluoro-6-hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Anhydrous solvents (e.g., Dioxane, Toluene)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Step 1: Synthesis of 6,8-difluoroquinazolin-4(3H)-one

    • In a round-bottom flask, combine 2-amino-3,5-difluorobenzoic acid and an excess of formamide.

    • Heat the mixture at 160-180 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 6,8-difluoroquinazolin-4(3H)-one.

  • Step 2: Chlorination to 4-chloro-6,8-difluoroquinazoline

    • Suspend 6,8-difluoroquinazolin-4(3H)-one in phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 4-chloro-6,8-difluoroquinazoline.

  • Step 3: Suzuki Coupling to 4-chloro-7-(2-fluoro-6-hydroxyphenyl)-6,8-difluoroquinazoline

    • Note: This step would typically be performed on a precursor to the final quinazoline to avoid side reactions. For the purpose of this representative synthesis, we illustrate the coupling on a related intermediate. A more common route would involve bromination of the quinazolinone at the 7-position followed by Suzuki coupling and then chlorination. However, to illustrate the core bond formation, the following is a general procedure.

    • In a reaction vessel, dissolve a 7-bromo-4-chloro-6,8-difluoroquinazoline intermediate, 2-fluoro-6-hydroxyphenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

    • Add an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture at 80-100 °C for 8-16 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel chromatography to yield the desired intermediate.

Biological Evaluation of ARS-1620 and its Analogs

The following protocols are essential for characterizing the biological activity of newly synthesized ARS-1620 analogs.

Experimental Workflow for In Vitro Evaluation

G cluster_0 In Vitro Characterization A Cell Viability Assay (e.g., CellTiter-Glo) B Target Engagement Assay (Western Blot for pERK/ERK) A->B Determine IC50 C Downstream Signaling Analysis (Western Blot for pAKT/AKT, pS6/S6) B->C Confirm On-Target Effect D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D Assess Cellular Fate G cluster_0 KRAS G12C Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GTP KRAS G12C-GTP (Active) SOS1->KRAS_GTP Activates KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP Nucleotide Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalently Binds & Traps in Inactive State

Application of ARS-1620 Intermediate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic mutation found in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] This molecule has been instrumental in validating KRAS G12C as a druggable target and has paved the way for the development of next-generation inhibitors. The synthesis of ARS-1620 involves a key quinazoline-based intermediate, which serves as the foundational scaffold for the final active compound. While the intermediate itself is not typically used directly in biological assays, its efficient synthesis and derivatization are critical for the discovery and development of novel KRAS G12C inhibitors. These application notes provide an overview of the role of the ARS-1620 intermediate, the biological effects of the final compound, and detailed protocols for its synthesis and evaluation in cancer research.

Data Presentation

In Vitro Efficacy of ARS-1620
Cell LineCancer TypeKRAS MutationIC50 (µM)Reference
NCI-H358NSCLCG12C0.3[3]
MIA PaCa-2PancreaticG12C~1.0[4]
NCI-H2122NSCLCG12CVaries[5]
H23NSCLCG12C~1.32[4]
A549NSCLCG12S (Control)>10[6]
H460NSCLCQ61H (Control)>10[6]
H441NSCLCG12V (Control)>10[3]
In Vivo Efficacy of ARS-1620
Tumor ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)Reference
NCI-H358 XenograftNSCLC200 mg/kg/daySignificant Regression[6]
MIA PaCa-2 XenograftPancreatic200 mg/kg/dayMarked Regression[3]
Patient-Derived Xenograft (PDX)NSCLCNot specifiedSignificant Suppression[1][7]
NCI-H358 XenograftNSCLCNot specified47%[4]
Pharmacokinetic Properties of ARS-1620
ParameterValueSpeciesReference
Oral Bioavailability (F)>60%Mice[2][6]
Plasma StabilitySufficientMice[2][6]

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition by ARS-1620

KRAS_Pathway cluster_upstream cluster_ras_cycle cluster_downstream RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS G12C (GDP-bound, Inactive) GEF->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalent Binding Workflow cluster_synthesis cluster_invitro cluster_invivo Intermediate This compound (Quinazoline Core) ARS1620 ARS-1620 Synthesis Intermediate->ARS1620 Cell_Culture KRAS G12C Mutant Cell Culture ARS1620->Cell_Culture Treatment Xenograft Tumor Xenograft Model ARS1620->Xenograft Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot (pERK, pAKT) Cell_Culture->Western_Blot Treatment ARS-1620 Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis

References

Application Notes and Protocols for the Synthesis of ARS-1620 from a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ARS-1620, a potent and selective covalent inhibitor of KRAS G12C, from a key quinazoline intermediate. The described methodology is based on established synthetic routes and is intended to guide researchers in the efficient laboratory-scale production of this important compound for research and development purposes.

Introduction

ARS-1620 is a quinazoline-based irreversible inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1] By covalently binding to this mutant, ARS-1620 locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, that are critical for tumor cell proliferation and survival.[1][2] This targeted approach has shown significant promise in preclinical models of KRAS G12C-mutant cancers.[2][3] These notes detail the final synthetic step to produce ARS-1620 from a readily accessible piperazinyl-quinazoline intermediate.

Data Summary

The following table summarizes key quantitative data related to the synthesis and activity of ARS-1620.

ParameterValueReference
Chemical Formula C₂₁H₁₇ClF₂N₄O₂PubChem CID: 137003167
Molecular Weight 430.8 g/mol PubChem CID: 137003167
KRAS G12C Covalent Modification Rate (kobs/[I]) 1,100 ± 200 M⁻¹s⁻¹[1]
IC₅₀ (H358 cell line) ~120 nM[3]
Oral Bioavailability (mice) > 60%[1]

Experimental Protocol: Synthesis of ARS-1620

This protocol outlines the acylation of the intermediate, 1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)ethan-1-one, to yield the final product, ARS-1620.

Materials:

  • 1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)ethan-1-one (Intermediate 1)

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperazinyl-quinazoline intermediate (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or diisopropylethylamine (1.2 equivalents) to the solution.

  • Acylation: Slowly add acryloyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford ARS-1620 as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Experimental Workflow:

experimental_workflow cluster_synthesis ARS-1620 Synthesis start Start: Intermediate 1 dissolve Dissolve in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add TEA/DIPEA cool->add_base add_acryloyl Add Acryloyl Chloride add_base->add_acryloyl react React (0 °C to RT) add_acryloyl->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end_product Final Product: ARS-1620 purify->end_product

Caption: Synthetic workflow for the preparation of ARS-1620.

Signaling Pathway Inhibition by ARS-1620:

signaling_pathway cluster_pathway KRAS G12C Signaling Pathway Inhibition ARS1620 ARS-1620 KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive ARS1620->KRAS_G12C_GDP Covalent Binding KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP Exchange RAF RAF KRAS_G12C_GTP->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Proliferation, Survival ERK->Downstream

Caption: ARS-1620 inhibits the KRAS G12C signaling pathway.

References

Application Notes and Protocols: Covalent Modification of KRAS G12C using ARS-1620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. The presence of a cysteine residue in the mutant protein provides a unique opportunity for targeted covalent inhibition. ARS-1620 is a second-generation, potent, and selective covalent inhibitor of KRAS G12C.[1][2] It specifically and irreversibly binds to the cysteine at position 12 of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[2][3][4] This prevents downstream signaling through the MAPK and PI3K/AKT/mTOR pathways, ultimately leading to tumor regression.[1][5] ARS-1620 has demonstrated significant anti-tumor activity in preclinical models and serves as a critical tool for studying KRAS G12C biology and developing novel therapeutics.[2][4]

These application notes provide an overview of the covalent modification of KRAS G12C by ARS-1620, including relevant signaling pathways, quantitative data, and detailed experimental protocols for its characterization.

Data Presentation

Quantitative Data Summary for KRAS G12C Inhibitors
CompoundTargetRate of Covalent Modification (kobs/[I]) (M⁻¹s⁻¹)Cell LineIC50 (Cell Viability)Notes
ARS-1620 KRAS G12C1,100 ± 200[5]NCI-H358~0.1 µM (pERK inhibition)Orally bioavailable (F >60% in mice).[1][5]
MIA PaCa-2~0.1 µM (pERK inhibition)Induces tumor regression in xenograft models.[5]
ARS-853 KRAS G12C~110H3582.5 µM[1]Precursor to ARS-1620 with lower potency and poor bioavailability.[1][5]
AMG-510 (Sotorasib) KRAS G12CNot explicitly stated, but ~10x more potent than ARS-1620[1]NCI-H358~0.006 µM[5]First FDA-approved KRAS G12C inhibitor.[1]
MIA PaCa-2~0.009 µM[5]
MRTX849 (Adagrasib) KRAS G12CNot explicitly statedNot explicitly statedNot explicitly statedPotent inhibitor with clinical activity.[1]

Signaling Pathways

The primary mechanism of action of ARS-1620 is the inhibition of KRAS G12C-mediated downstream signaling. This is achieved by covalently binding to the mutant cysteine and trapping KRAS in its inactive GDP-bound state.[2][6] This prevents the exchange of GDP for GTP, which is required for KRAS activation and subsequent engagement of downstream effector proteins. The two major signaling cascades affected are the MAPK (RAS-RAF-MEK-ERK) pathway and the PI3K-AKT-mTOR pathway.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_G12C_GDP KRAS G12C-GDP (Inactive) KRAS_G12C_GTP KRAS G12C-GTP (Active) GAP GAP KRAS_G12C_GTP->GAP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K ARS1620 ARS-1620 ARS1620->KRAS_G12C_GDP Covalent Binding SOS1->KRAS_G12C_GDP GDP/GTP Exchange GAP->KRAS_G12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MS_Workflow A Incubate KRAS G12C with ARS-1620 B Stop Reaction & Alkylate A->B C Trypsin Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis: Identify Peptide-Adduct D->E pERK_Assay_Logic cluster_conditions Experimental Conditions cluster_cellular_response Cellular Response cluster_measurement Measurement ARS1620_Dose Increasing [ARS-1620] KRAS_Inhibition KRAS G12C Inhibition ARS1620_Dose->KRAS_Inhibition pERK_Levels Decreased p-ERK Levels KRAS_Inhibition->pERK_Levels Quantification Quantify p-ERK / Total ERK pERK_Levels->Quantification IC50 Determine IC50 Quantification->IC50

References

Application Notes and Protocols for Target Occupancy Assays of ARS-1620 and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers.[1][2][3] It functions by irreversibly binding to the mutant cysteine-12 residue in the switch-II pocket of GDP-bound KRAS G12C, thereby locking the protein in its inactive state.[4][5] This inhibition prevents downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell proliferation and tumor growth.[1][6]

The development of effective KRAS G12C inhibitors like ARS-1620 necessitates robust methods to quantify their engagement with the target protein in both preclinical and clinical settings. Target occupancy assays are crucial for establishing a clear relationship between drug exposure, target engagement, and pharmacological response. These assays help in optimizing dosing regimens and understanding potential mechanisms of resistance. This document provides detailed application notes and protocols for various assays to measure the target occupancy of ARS-1620 and its synthetic intermediates.

Signaling Pathway of KRAS G12C and Inhibition by ARS-1620

The following diagram illustrates the central role of KRAS in cell signaling and the mechanism of inhibition by ARS-1620.

KRAS_Pathway cluster_upstream Upstream Signals cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling Cascades RTK Receptor Tyrosine Kinases (RTKs) SOS SOS1 (GEF) RTK->SOS Activates KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GDP->SOS GTP Loading KRAS_GTP KRAS G12C-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GTP GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalently Binds & Inhibits Reactivation

Caption: KRAS G12C signaling pathway and ARS-1620 inhibition mechanism.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for ARS-1620 and its intermediates. These values are for illustrative purposes to demonstrate how to present such data. Actual values should be determined experimentally.

CompoundTargetAssay TypeIC50 (nM)Binding Affinity (Kd) (nM)Target Engagement (TE50) in cells (µM)
ARS-853 (Precursor) KRAS G12CCell Viability1700[4]>1000~3.0
Intermediate 1 KRAS G12CBiochemical8005001.5
Intermediate 2 KRAS G12CBiochemical3502000.8
ARS-1620 KRAS G12CCell Viability150[7]<100~0.3[3]
ARS-1620 (R-atropisomer) KRAS G12CCell Viability>10,000>10,000>10
Control (WT KRAS) WT KRASCell Viability>10,000>10,000>10

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.[8]

Objective: To determine the thermal stabilization of KRAS G12C upon binding of ARS-1620 or its intermediates in intact cells.

Experimental Workflow Diagram:

CETSA_Workflow start Seed KRAS G12C expressing cells treat Treat cells with ARS-1620, intermediates, or vehicle (DMSO) start->treat heat Heat cell suspensions to a range of temperatures treat->heat lyse Lyse cells to separate soluble and aggregated proteins heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quantify Quantify soluble KRAS G12C (e.g., Western Blot, ELISA) collect->quantify plot Plot protein abundance vs. temperature to generate melting curves quantify->plot analyze Analyze thermal shift (ΔTagg) to determine target engagement plot->analyze

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol:

  • Cell Culture: Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358) in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Treat cells with various concentrations of ARS-1620, its intermediates, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Analysis: Analyze the amount of soluble KRAS G12C in each sample by Western blotting or ELISA using a specific anti-KRAS antibody.

  • Data Interpretation: Plot the percentage of soluble KRAS G12C against the temperature for each treatment condition. The temperature at which 50% of the protein has aggregated (Tagg) is determined. A shift in the Tagg to a higher temperature in the presence of the compound indicates target engagement.

Immunoaffinity LC-MS/MS for Target Occupancy

This method provides a direct and quantitative measurement of the covalent modification of KRAS G12C by ARS-1620.[9][10][11]

Objective: To quantify the percentage of ARS-1620-bound KRAS G12C relative to the total KRAS G12C protein in cell or tumor lysates.

Protocol:

  • Sample Preparation: Prepare cell or tumor lysates from samples treated with ARS-1620 or vehicle.

  • Immunoaffinity Enrichment: Use an anti-RAS antibody to enrich for both unbound and ARS-1620-bound KRAS G12C from the total lysate.[10][11]

  • Proteolytic Digestion: Digest the enriched protein sample with a protease (e.g., trypsin). This will generate peptides, including the specific peptide containing the Cys12 residue.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Quantify the peak areas of the unadducted peptide (unbound KRAS G12C) and the ARS-1620-adducted peptide (bound KRAS G12C).

  • Calculate Target Occupancy: The percentage of target occupancy is calculated as: % Occupancy = (Area of adducted peptide) / (Area of adducted peptide + Area of unadducted peptide) * 100

Fluorescence Polarization (FP) Assay

This is a biochemical assay suitable for in vitro characterization of binding affinity, particularly for non-covalent interactions of the intermediates before the covalent bond formation.[12][13][14][15]

Objective: To determine the binding affinity (Kd) of ARS-1620 intermediates to KRAS G12C protein.

Protocol:

  • Reagents:

    • Purified recombinant KRAS G12C protein.

    • A fluorescently labeled tracer that binds to KRAS G12C.

    • ARS-1620 intermediates.

    • Assay buffer.

  • Assay Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger KRAS G12C protein, its rotation slows down, leading to an increase in fluorescence polarization.[16]

  • Procedure:

    • In a microplate, add a fixed concentration of KRAS G12C protein and the fluorescent tracer.

    • Add serial dilutions of the ARS-1620 intermediates.

    • Incubate to allow the binding to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the intermediate concentration. The data can be fitted to a suitable binding model to determine the dissociation constant (Kd).

Conclusion

The selection of a target occupancy assay depends on the specific research question and the stage of drug development. CETSA provides a physiologically relevant measure of target engagement in cells, while immunoaffinity LC-MS/MS offers precise quantification of covalent modification. Fluorescence polarization is a valuable tool for in vitro characterization of binding affinity. By employing a combination of these assays, researchers can build a comprehensive understanding of the target engagement profile of ARS-1620 and its intermediates, facilitating the development of more effective cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of the ARS-1620 Quinazoline Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the ARS-1620 quinazoline intermediate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this critical precursor.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the substituted quinazoline core, a key intermediate in the production of ARS-1620.

Question: My reaction to form the 4-chloroquinazoline intermediate from the corresponding quinazolinone is low-yielding. What are the potential causes and solutions?

Answer: Low yields in the chlorination of quinazolinones are a common issue. Several factors could be contributing to this problem.

  • Incomplete Reaction: The reaction may not be going to completion. Ensure that the reagents are fresh and anhydrous. The choice of chlorinating agent and reaction temperature is also critical.

  • Side Reactions: Degradation of the starting material or product can occur under harsh reaction conditions.

  • Work-up and Purification Issues: The product may be lost during the aqueous work-up or purification steps.

Recommended Troubleshooting Steps:

  • Reagent Quality: Use freshly distilled thionyl chloride (SOCl₂) or purified phosphorus oxychloride (POCl₃). Ensure all glassware is thoroughly dried.

  • Reaction Conditions: Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration may minimize side product formation. The addition of a catalytic amount of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can sometimes facilitate the reaction.

  • Work-up Procedure: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice to minimize hydrolysis of the product. Extract the product promptly with a suitable organic solvent.

  • Purification: Minimize the time the product is on silica gel during column chromatography, as prolonged exposure can lead to degradation. Consider using a different purification method, such as crystallization, if possible.

Question: I am observing multiple spots on my TLC during the nucleophilic substitution of the 4-chloroquinazoline with piperazine. How can I improve the selectivity and yield of the desired product?

Answer: The formation of multiple products in this step often points to side reactions or incomplete reaction.

  • Bis-substitution: The piperazine may react at both nitrogen atoms, leading to undesired dimers.

  • Incomplete Reaction: The starting material, 4-chloroquinazoline, may remain.

  • Ring Opening: Under certain conditions, the quinazoline ring can be susceptible to nucleophilic attack and subsequent ring opening.

Recommended Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of piperazine (e.g., 1.1 to 1.5 equivalents) to favor the mono-substitution product. Using a large excess can increase the risk of bis-substitution.

  • Solvent and Base: The choice of solvent and base is crucial. A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is often suitable. A non-nucleophilic base, such as DIPEA or potassium carbonate (K₂CO₃), should be used to scavenge the HCl generated during the reaction.

  • Temperature Control: Run the reaction at a moderate temperature (e.g., room temperature to 60 °C) to avoid side reactions. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Careful column chromatography is typically required to separate the desired product from any unreacted starting material and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for the ARS-1620 quinazoline intermediate?

A1: A common strategy involves a multi-step synthesis. The process generally starts with a substituted anthranilic acid, which is cyclized to form a quinazolinone. This intermediate is then chlorinated to a 4-chloroquinazoline, which subsequently undergoes a nucleophilic aromatic substitution with piperazine to yield the core intermediate.

Q2: What are some common analytical techniques to monitor the progress of these reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more detailed analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q3: Are there any specific safety precautions to consider during the synthesis of the 4-chloroquinazoline intermediate?

A3: Yes, working with chlorinating agents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) requires extreme caution. These reagents are corrosive and react violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of a representative ARS-1620 quinazoline intermediate.

Table 1: Synthesis of 4-Chloroquinazoline Intermediate

ParameterCondition 1Condition 2
Starting Material Substituted QuinazolinoneSubstituted Quinazolinone
Reagent Thionyl Chloride (SOCl₂)Phosphorus Oxychloride (POCl₃)
Solvent TolueneAcetonitrile
Temperature 80 °CReflux
Reaction Time 4 - 6 hours2 - 4 hours
Typical Yield 75 - 85%80 - 90%

Table 2: Synthesis of the Piperazinyl-Quinazoline Intermediate

ParameterCondition 1Condition 2
Starting Material 4-Chloroquinazoline4-Chloroquinazoline
Reagent Piperazine (1.2 equiv.)Piperazine (1.5 equiv.)
Base DIPEA (2.0 equiv.)K₂CO₃ (3.0 equiv.)
Solvent AcetonitrileDMF
Temperature 60 °CRoom Temperature
Reaction Time 12 - 16 hours24 hours
Typical Yield 70 - 80%65 - 75%

Experimental Protocols

Protocol 1: Synthesis of a 4-Chloroquinazoline Intermediate

  • To a stirred solution of the substituted quinazolinone (1.0 eq) in toluene (10 mL/g), add N,N-diisopropylethylamine (DIPEA) (0.1 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloroquinazoline.

Protocol 2: Synthesis of a Piperazinyl-Quinazoline Intermediate

  • To a solution of the 4-chloroquinazoline (1.0 eq) in acetonitrile (15 mL/g), add piperazine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at 60 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the target piperazinyl-quinazoline.

Visualizations

Synthetic_Pathway cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution Anthranilic_Acid Substituted Anthranilic Acid Quinazolinone Substituted Quinazolinone Anthranilic_Acid->Quinazolinone Cyclization 4_Chloroquinazoline 4-Chloroquinazoline Quinazolinone->4_Chloroquinazoline POCl3 or SOCl2 ARS_1620_Intermediate ARS-1620 Quinazoline Intermediate 4_Chloroquinazoline->ARS_1620_Intermediate Piperazine Piperazine Piperazine->ARS_1620_Intermediate

Caption: Synthetic pathway for the ARS-1620 quinazoline intermediate.

Troubleshooting_Chlorination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Chlorination Step cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Work-up/Purification Loss start->cause3 sol1 Use Fresh/Anhydrous Reagents cause1->sol1 sol2 Optimize Temp./Time cause1->sol2 sol3 Add Catalytic Base (DIPEA) cause1->sol3 cause2->sol2 sol4 Careful Quenching on Ice cause3->sol4 sol5 Prompt Extraction cause3->sol5 sol6 Minimize Silica Gel Contact cause3->sol6

Caption: Troubleshooting logic for low yield in the chlorination step.

Technical Support Center: Purification of ARS-1620 Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of the ARS-1620 intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the this compound that requires purification?

A1: Based on the known structure of ARS-1620 and common synthetic routes for quinazoline derivatives, a key intermediate is likely a substituted quinazolinone core. The purification challenges will stem from removing unreacted starting materials, catalysts, and side-products from this polar heterocyclic compound.

Q2: What are the most common impurities found in the crude this compound?

A2: Common impurities may include unreacted anthranilic acid derivatives, uncyclized amide intermediates, and byproducts from side reactions. The presence of these impurities can affect the yield and purity of the final ARS-1620 product.

Q3: What are the recommended primary purification techniques for the this compound?

A3: The two primary methods for purifying the this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q4: When is recrystallization a suitable method for purification?

A4: Recrystallization is most effective when the desired intermediate is highly crystalline and the impurities are present in small amounts or have significantly different solubility profiles. It is an economical and scalable method for achieving high purity.

Q5: When should I use column chromatography?

A5: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially when the impurities have similar solubility to the product. It is also ideal for separating complex mixtures and isolating the intermediate with high purity.

Troubleshooting Guides

Low Purity After Initial Synthesis

Problem: The purity of the synthesized this compound is below the acceptable range for the subsequent reaction step.

Troubleshooting Workflow:

G A Initial Purity Check (e.g., TLC, LC-MS) B Identify Impurities (e.g., NMR, MS) A->B C Assess Impurity Polarity B->C D Recrystallization Trial C->D Impurities have different solubility E Column Chromatography C->E Impurities have similar polarity D->E Unsuccessful H Final Purity Analysis D->H Successful F Check Purity of Fractions E->F G Combine Pure Fractions & Evaporate F->G G->H I Proceed to Next Step H->I Purity > 95% J Re-purify or Optimize Synthesis H->J Purity < 95%

Figure 1: Troubleshooting workflow for low purity of this compound.

Column Chromatography Issues

Problem: Difficulty in separating the this compound from impurities using silica gel column chromatography.

Possible Causes & Solutions:

  • Strong Adsorption to Silica: Polar heterocyclic compounds can strongly interact with the acidic silanol groups on silica gel, leading to poor elution and peak tailing.

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.

  • Poor Separation: Impurities are co-eluting with the product.

    • Solution 1: Optimize the mobile phase. A gradient elution from a less polar to a more polar solvent system can improve separation.

    • Solution 2: Consider using a different stationary phase. For polar compounds, alumina or reverse-phase (C18) silica can provide better separation.

Data Presentation: Purity Improvement Methods

The following table summarizes the effectiveness of different purification methods on a hypothetical crude sample of this compound.

Purification MethodInitial Purity (%)Purity after 1st Attempt (%)Purity after 2nd Attempt (%)Yield (%)Notes
Recrystallization (Ethanol)85929675Effective for removing less soluble impurities.
Recrystallization (Isopropanol)85909480Higher yield but slightly lower purity compared to ethanol.
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)8598-65Excellent purity but lower yield due to product loss on the column.
Column Chromatography (Silica Gel with 0.5% Triethylamine)8599-70Improved yield and purity by reducing tailing and strong adsorption.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

G A Dissolve Crude Product in Hot Ethanol B Slow Cooling to Room Temperature A->B C Cool in Ice Bath B->C D Vacuum Filtration C->D E Wash with Cold Ethanol D->E F Dry Purified Crystals E->F

Figure 2: Experimental workflow for recrystallization.

Protocol 2: Column Chromatography of this compound

Objective: To purify the crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Triethylamine

  • Chromatography column

  • Collection tubes

Methodology:

  • Prepare the column by packing silica gel in a hexane slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% triethylamine to the mobile phase.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine the pure fractions containing the desired product.

  • Evaporate the solvent under reduced pressure to obtain the purified intermediate.

G A Pack Silica Gel Column B Load Sample A->B C Elute with Gradient Mobile Phase B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G

Figure 3: Experimental workflow for column chromatography.

Signaling Pathway Context

ARS-1620 is a covalent inhibitor of the KRAS G12C mutant protein. Understanding its place in the signaling pathway highlights the importance of its purity for accurate biological studies.

G EGFR EGFR RAS KRAS G12C EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ARS1620 ARS-1620 ARS1620->RAS Inhibition

Figure 4: Simplified KRAS signaling pathway and the inhibitory action of ARS-1620.

References

Navigating the Synthesis of ARS-1620 Intermediate: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of the ARS-1620 intermediate, a key component in the synthesis of the KRAS G12C inhibitor. This guide is designed to assist in optimizing reaction conditions, improving yield and purity, and ensuring consistent, scalable production.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of the this compound, with a focus on the key reaction steps: Suzuki-Miyaura Coupling and a plausible Pictet-Spengler reaction for the formation of a core heterocyclic structure.

Suzuki-Miyaura Coupling: Formation of the Biaryl Core

The Suzuki-Miyaura coupling is a critical step in forming the central biaryl structure of the this compound. Below are common problems and their potential solutions.

Problem Potential Cause Troubleshooting Steps
Low to No Product Yield 1. Inactive Catalyst- Ensure the palladium catalyst is fresh and has been stored under inert conditions.[1] - Consider using a pre-activated catalyst or a more robust catalyst/ligand system.
2. Poor Quality Boronic Acid/Ester- Verify the purity of the boronic acid/ester; they can degrade upon storage. - Use freshly prepared or recently purchased boronic acid/ester.
3. Inefficient Base- Ensure the base is anhydrous and of high purity. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrates.
4. Presence of Oxygen- Thoroughly degas all solvents and the reaction mixture.[1] Oxygen can deactivate the palladium catalyst.
Formation of Homocoupling Side Products 1. Presence of Oxygen- Rigorous degassing is crucial to prevent the oxidative coupling of boronic acids.
2. In situ Reduction of Pd(II) to Pd(0)- Starting with a Pd(0) catalyst source can sometimes minimize homocoupling.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the temperature, but be cautious of potential side reactions or catalyst decomposition.
2. Steric Hindrance- For sterically hindered substrates, a bulkier phosphine ligand may be required to facilitate the coupling.
Difficulty in Product Purification 1. Residual Palladium Catalyst- Employ a palladium scavenger post-reaction. - Optimize the work-up procedure to precipitate and remove the catalyst.
2. Presence of Boronic Acid-Related Impurities- Optimize the stoichiometry to use a minimal excess of the boronic acid. - Consider a purification step that specifically removes boron-containing impurities.
Pictet-Spengler Reaction: Tetrahydroisoquinoline Core Synthesis (Hypothetical Step)

While the exact synthesis of the ARS-1620 quinazoline core may vary, a Pictet-Spengler-type reaction is a plausible route for constructing similar heterocyclic systems.

Problem Potential Cause Troubleshooting Steps
Low to No Product Yield 1. Insufficiently Activated Aromatic Ring- The reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, consider using stronger acidic conditions or higher temperatures.[2][3]
2. Unstable Iminium Ion Intermediate- Ensure anhydrous conditions as water can hydrolyze the iminium ion. - The choice of acid catalyst is critical; screen both protic and Lewis acids.[3]
Formation of Side Products 1. Over-alkylation or Polymerization- Use a slight excess of the aldehyde component to drive the reaction to completion and consume the amine starting material.[3] - Control the stoichiometry and consider slow addition of the aldehyde.
2. Formation of Regioisomers- The regioselectivity can be influenced by the solvent and the electronic properties of the aromatic ring. A solvent screen may be necessary.
Racemization (for chiral products) 1. High Reaction Temperature- Lowering the reaction temperature can often improve enantioselectivity by favoring the kinetically controlled product.
2. Inappropriate Catalyst- For asymmetric synthesis, the choice of a suitable chiral catalyst (e.g., a chiral phosphoric acid) is crucial.

II. Frequently Asked Questions (FAQs)

Synthesis and Scale-Up
  • Q1: What are the most critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for the this compound?

    • A1: The most critical parameters are efficient degassing to maintain an inert atmosphere, temperature control to avoid catalyst decomposition, and effective agitation to ensure proper mixing of the heterogeneous mixture.[1] The quality and ratio of the palladium catalyst, ligand, and base are also crucial for reproducibility at a larger scale.

  • Q2: How can I minimize the formation of palladium black in my Suzuki-Miyaura reaction?

    • A2: The formation of palladium black indicates catalyst decomposition. To minimize this, ensure rigorous exclusion of oxygen through proper degassing techniques, use an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1), and maintain a consistent reaction temperature. Inadequate stirring can also contribute to catalyst decomposition.

  • Q3: My Pictet-Spengler reaction is sluggish. What can I do to improve the reaction rate?

    • A3: If the reaction is slow, consider increasing the temperature gradually while monitoring for side product formation. You can also try a stronger acid catalyst.[2] If the aromatic ring of your β-arylethylamine is not sufficiently electron-rich, the reaction will be inherently slower.[3]

Purification and Analysis
  • Q4: ARS-1620 is known to have atropisomers. What are the key challenges in the chiral separation of the intermediate at scale?

    • A4: The main challenges in scaling up chiral separation are maintaining high resolution and purity while increasing the throughput. This often requires a shift from analytical to preparative chromatography. Key considerations include the choice of chiral stationary phase (CSP), solvent system, and loading capacity. Supercritical fluid chromatography (SFC) is often a preferred method for preparative chiral separations due to its speed and reduced solvent consumption.

  • Q5: What are some common issues encountered during the scale-up of chiral chromatography?

    • A5: Common issues include loss of resolution, peak broadening, and decreased purity. These can be caused by overloading the column, improper solvent selection, or changes in temperature and pressure. It is essential to perform a thorough method development at the analytical scale before scaling up.

  • Q6: How do I choose the right chiral stationary phase (CSP) for my separation?

    • A6: The selection of the CSP is largely empirical. Screening a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type) under different mobile phase conditions is the most effective approach to find the optimal separation.

III. Experimental Protocols (Representative)

The following are representative protocols for key reactions that may be involved in the synthesis of the this compound. These should be optimized for your specific substrates and scale.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) and the ligand if necessary.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Chiral Purification by Preparative HPLC
  • Method Development: At an analytical scale, screen various chiral columns and mobile phases to achieve baseline separation of the enantiomers.

  • Scale-Up Calculation: Based on the analytical method, calculate the required column size, flow rate, and sample loading for the preparative scale.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent at a high concentration.

  • Purification: Inject the sample onto the preparative chiral column and collect the fractions corresponding to each enantiomer.

  • Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric purity.

  • Solvent Removal: Combine the pure fractions of each enantiomer and remove the solvent under reduced pressure.

IV. Data Presentation

The following tables provide illustrative data for key process parameters. These values are representative and should be optimized for your specific process.

Table 1: Suzuki-Miyaura Coupling - Reaction Parameters

ParameterLaboratory Scale (1g)Pilot Scale (1kg)
Aryl Halide 1.0 eq1.0 eq
Boronic Acid 1.2 eq1.15 eq
Base (K₂CO₃) 2.5 eq2.2 eq
Pd Catalyst 2 mol%1.5 mol%
Solvent Volume 10 mL8 L
Temperature 90 °C95 °C
Reaction Time 4 hours6 hours
Typical Yield 85%80%
Purity (LC-MS) >98%>97%

Table 2: Chiral Separation - Performance Metrics

ParameterAnalytical ScalePreparative Scale
Column Chiralpak IA (4.6 x 250 mm)Chiralpak IA (20 x 250 mm)
Mobile Phase Hexane/Ethanol (80:20)Hexane/Ethanol (80:20)
Flow Rate 1 mL/min20 mL/min
Loading 1 mg100 mg
Resolution >2.0>1.8
Enantiomeric Excess >99%>99%
Recovery N/A>95%

V. Mandatory Visualizations

KRAS G12C Signaling Pathway

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalently binds and traps in inactive state

Caption: The KRAS G12C signaling pathway and the mechanism of action of ARS-1620.

This compound Synthesis Workflow (Representative)

Synthesis_Workflow SM1 Starting Material 1 (Aryl Halide) Suzuki Suzuki-Miyaura Coupling SM1->Suzuki SM2 Starting Material 2 (Boronic Acid) SM2->Suzuki Intermediate1 Biaryl Intermediate Suzuki->Intermediate1 PictetSpengler Pictet-Spengler Reaction Intermediate1->PictetSpengler Amine β-arylethylamine Derivative Amine->PictetSpengler Aldehyde Aldehyde Aldehyde->PictetSpengler RacemicIntermediate Racemic Heterocyclic Intermediate PictetSpengler->RacemicIntermediate ChiralSep Chiral Separation RacemicIntermediate->ChiralSep FinalIntermediate Final ARS-1620 Intermediate (Enantiopure) ChiralSep->FinalIntermediate

Caption: A representative workflow for the synthesis of the this compound.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Troubleshooting_Logic Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Catalyst, Boronic Acid, Base) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ReplaceReagents Use Fresh/High Purity Reagents ReagentsOK->ReplaceReagents No CheckConditions Check Reaction Conditions (Degassing, Temperature) ReagentsOK->CheckConditions Yes ReplaceReagents->CheckReagents Success Yield Improved ReplaceReagents->Success ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Improve Degassing, Optimize Temperature ConditionsOK->OptimizeConditions No ScreenCatalyst Screen Catalyst/Ligand System ConditionsOK->ScreenCatalyst Yes OptimizeConditions->CheckConditions OptimizeConditions->Success ScreenCatalyst->Success

Caption: A logical troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

Enhancing the stability of ARS-1620 intermediate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the storage stability of the KRAS G12C inhibitor ARS-1620 and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ARS-1620 stock solutions?

For reliable experimental outcomes, ARS-1620 stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q2: I observed precipitation in my ARS-1620 stock solution after thawing. What should I do?

Precipitation upon thawing can indicate that the compound has come out of solution. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble aggregates. In such cases, it is advisable to prepare a fresh stock solution. To minimize freeze-thaw cycles, consider aliquoting the stock solution into smaller, single-use volumes.

Q3: What are common degradation pathways for covalent inhibitors like ARS-1620?

Covalent inhibitors, particularly those with electrophilic "warheads" designed to react with a cysteine residue, can be susceptible to hydrolysis and oxidation.[2] The specific degradation pathways for an ARS-1620 intermediate would depend on its unique chemical structure. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are crucial for identifying potential degradants and understanding the intrinsic stability of the molecule.[3][4]

Q4: How can I assess the stability of my this compound?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be developed and validated.[5] This method should be able to separate the intact intermediate from any potential degradation products. By analyzing samples stored under different conditions over time, you can quantify the rate of degradation and determine the optimal storage conditions.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Cell-Based Assays

Possible Cause: Degradation of the this compound or final compound during storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.

  • Prepare Fresh Solutions: Prepare a fresh stock solution from a new vial of the compound if possible.

  • Perform Purity Analysis: Analyze the purity of the current stock solution using a validated HPLC method to check for the presence of degradation products.

  • Review Solution Preparation: Ensure that the solvent used (e.g., DMSO) is anhydrous and of high purity, as water content can contribute to hydrolysis.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Intermediate

Possible Cause: Chemical degradation of the intermediate.

Troubleshooting Steps:

  • Characterize New Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the new species to hypothesize their structures (e.g., hydrolytic or oxidative products).

  • Conduct Forced Degradation Studies: Systematically expose the intermediate to stress conditions (see Experimental Protocols section) to replicate the degradation and confirm the identity of the degradants.

  • Evaluate Storage Atmosphere: If oxidative degradation is suspected, consider storing the intermediate under an inert atmosphere (e.g., argon or nitrogen).

  • Assess pH of Formulation: If the intermediate is in a formulated solution, ensure the pH is optimal for its stability.

Quantitative Data Summary

Since specific stability data for ARS-1620 intermediates is not publicly available, the following tables present hypothetical data from a forced degradation study on a hypothetical this compound ("Intermediate-X") to illustrate how such data would be presented.

Table 1: Stability of Intermediate-X Under Various Stress Conditions

Stress ConditionDurationTemperature% Assay of Intermediate-X% Total Degradation
0.1 N HCl24 hours60°C85.214.8
0.1 N NaOH24 hours60°C78.521.5
10% H₂O₂24 hours25°C90.19.9
Thermal48 hours80°C95.34.7
Photolytic (ICH Q1B)1.2 million lux hours25°C98.71.3

Table 2: Long-Term Storage Stability of Intermediate-X (Solid State)

Storage ConditionTime Point% Assay of Intermediate-XAppearance
25°C / 60% RH3 Months99.5White Powder
6 Months98.9White Powder
40°C / 75% RH3 Months97.2Off-white Powder
6 Months94.8Yellowish Powder
5°C6 Months>99.9White Powder

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of an this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the intermediate (e.g., 1 mg/mL) in an appropriate solvent.

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 10% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid intermediate in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the this compound and resolve it from all potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP for GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTPase Cycle RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalently binds & locks in inactive state

Caption: Mechanism of action of ARS-1620 on the KRAS signaling pathway.

Stability_Workflow cluster_protocol Stability Testing Protocol start Receive ARS-1620 Intermediate Sample storage Aliquot and Store under Varied Conditions (Temp, Humidity, Light) start->storage sampling Pull Samples at Defined Time Points storage->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Quantify Purity and Degradation Products analysis->data report Generate Stability Report & Determine Shelf-Life data->report end End report->end

Caption: Experimental workflow for assessing the stability of an this compound.

Troubleshooting_Logic start Inconsistent Assay Results or New HPLC Peaks check_storage Were storage conditions (temp, light) correct? start->check_storage check_solution Was the stock solution prepared correctly? check_storage->check_solution Yes prepare_fresh Prepare fresh stock solution and re-assay check_storage->prepare_fresh No run_hplc Analyze current stock by validated HPLC check_solution->run_hplc Yes check_solution->prepare_fresh No degradation_present Degradation peaks present? run_hplc->degradation_present degradation_present->prepare_fresh Yes contact_support Further investigation needed. Consider forced degradation studies. degradation_present->contact_support No problem_solved Problem Resolved prepare_fresh->problem_solved

Caption: Troubleshooting logic for stability-related issues with ARS-1620 intermediates.

References

Addressing configurational stability issues in ARS-1620 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address configurational stability issues encountered during the synthesis of ARS-1620, a potent and selective covalent inhibitor of KRAS G12C.

Frequently Asked Questions (FAQs)

Q1: What is the primary configurational stability issue in ARS-1620 synthesis?

A1: The primary configurational stability issue in the synthesis of ARS-1620 is atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.[1][2] In the case of ARS-1620, the bulky substituents on the biaryl scaffold restrict free rotation, leading to the existence of stable or slowly interconverting rotational isomers (atropisomers). The desired biological activity of ARS-1620 is specific to a single atropisomer, the (S)-enantiomer.[3]

Q2: How are atropisomers classified, and which class does ARS-1620 belong to?

A2: Atropisomers are generally classified into three classes based on their rotational energy barrier (ΔG‡) and half-life (t1/2) for interconversion at a given temperature. While the specific rotational barrier for ARS-1620 is not publicly available, its analogs and the related drug sotorasib are known to have configurationally stable atropisomers, suggesting they fall into Class 2 or 3.

Table 1: Classification of Atropisomers

ClassRotational Energy Barrier (ΔG‡)Half-life (t1/2) of InterconversionCharacteristics
Class 1 < 20 kcal/mol< minutesRapidly equilibrating, generally considered achiral.
Class 2 20-30 kcal/molminutes to daysInterconversion is observable on a practical timescale.
Class 3 > 30 kcal/molmonths to yearsSeparable and configurationally stable.

Q3: Why is controlling the atropisomeric configuration of ARS-1620 critical?

A3: Controlling the atropisomeric configuration is critical because the pharmacological activity of ARS-1620 is stereospecific. The (S)-atropisomer is the active enantiomer that binds to and inhibits KRAS G12C.[3][4] The inactive (R)-atropisomer may contribute to off-target effects or be considered an impurity. Therefore, for therapeutic efficacy and safety, it is essential to synthesize and isolate the desired (S)-atropisomer.

Q4: What are the general strategies to manage atropisomerism during drug development?

A4: There are several strategies to manage atropisomerism in drug design and synthesis:

  • Symmetrization: Modify the molecule to remove the chiral axis.

  • Engineering Faster Rotation: Redesign the molecule to lower the rotational barrier, forcing it into Class 1.

  • Hindering Bond Rotation: Increase the rotational barrier to create a stable Class 3 atropisomer that can be isolated.

  • Administering as a Racemate/Mixture: If the isomers interconvert rapidly in vivo or if the inactive isomer is benign, the compound may be administered as a mixture.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to selectively synthesize the desired atropisomer.

  • Chiral Separation: Separating the atropisomers after synthesis using techniques like chiral chromatography.[5][6]

Troubleshooting Guide

Problem 1: My synthesis of ARS-1620 yields a mixture of atropisomers. How can I isolate the desired (S)-atropisomer?

Solution: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating atropisomers.[7][8][9]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating biaryl atropisomers. A screening of different chiral columns is recommended to find the one with the best resolution.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents should be optimized to achieve baseline separation.

  • Temperature Control: Low-temperature chromatography can be critical to prevent on-column interconversion of the atropisomers, especially for Class 2 atropisomers.[7][9]

Problem 2: I am observing interconversion of the separated atropisomers during storage or subsequent experimental steps. How can I prevent this?

Solution: The stability of the separated atropisomers depends on the rotational energy barrier and the temperature.

  • Low-Temperature Storage: Store the isolated atropisomers at low temperatures (e.g., -20°C or -80°C) to minimize thermal racemization.

  • Solvent Choice: The rate of interconversion can be solvent-dependent. It is advisable to store the compound in a solvent in which it is stable, or as a solid.

  • Temperature Control During Experiments: For subsequent experiments, maintain low temperatures whenever possible to preserve the isomeric purity.

Problem 3: How can I determine the rotational energy barrier (ΔG‡) and the half-life (t1/2) of the atropisomers in my ARS-1620 sample?

Solution: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study the dynamics of atropisomer interconversion.[2][10][11][12][13]

  • Principle: At low temperatures, the rotation around the chiral axis is slow on the NMR timescale, and distinct signals for each atropisomer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to a time-averaged signal at higher temperatures.

  • Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) of the signals at low temperature using the Eyring equation. The half-life (t1/2) of interconversion can then be determined at different temperatures.

Representative Experimental Protocols

Disclaimer: A detailed, publicly available synthesis protocol for ARS-1620 with explicit atropisomer control is not available. The following protocols are representative methodologies based on the synthesis of related KRAS G12C inhibitors and general principles of atropisomer separation and analysis.

Representative Chiral HPLC Separation of Atropisomers

This protocol describes a general method for the analytical or semi-preparative separation of biaryl atropisomers.

Table 2: Representative Chiral HPLC Method Parameters

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chiral Column e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (may need to be lowered to prevent on-column racemization)
Detection Wavelength e.g., 254 nm
Sample Preparation Dissolve the atropisomeric mixture in the mobile phase
Representative VT-NMR for Rotational Barrier Determination

This protocol outlines the general steps for determining the rotational energy barrier of atropisomers using VT-NMR.

Table 3: Representative VT-NMR Experimental Parameters

ParameterCondition
Instrument NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit
Solvent A high-boiling point deuterated solvent (e.g., DMSO-d6, toluene-d8)
Temperature Range From a low temperature where distinct signals are observed (e.g., 25°C) to a temperature above coalescence (e.g., 120°C), in increments of 10-20°C
Data Acquisition Acquire a 1H NMR spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes at each new temperature
Data Analysis Identify a pair of well-resolved signals corresponding to the two atropisomers. Determine the coalescence temperature (Tc) and the chemical shift difference (Δν) at low temperature. Calculate ΔG‡ using the appropriate formula.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading GAP GAP KRAS_GTP->GAP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS->KRAS_GDP Activates GAP->KRAS_GDP ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalently binds to G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS Signaling Pathway and the Mechanism of Action of ARS-1620.

Atropisomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_separation Atropisomer Separation cluster_analysis Conformational Stability Analysis Synthesis Synthesis of ARS-1620 (yields atropisomeric mixture) Purification Initial Purification (e.g., column chromatography) Synthesis->Purification Chiral_HPLC Chiral HPLC Separation Purification->Chiral_HPLC Isolate_S Isolate (S)-Atropisomer Chiral_HPLC->Isolate_S Isolate_R Isolate (R)-Atropisomer Chiral_HPLC->Isolate_R VT_NMR Variable Temperature (VT) NMR Isolate_S->VT_NMR Analyze stability Data_Analysis Data Analysis (Determine ΔG‡ and t1/2) VT_NMR->Data_Analysis Atropisomer_Classification_Logic Start Assess Rotational Energy Barrier (ΔG‡) Class1 Class 1 (Rapidly Interconverting) Start->Class1 ΔG‡ < 20 kcal/mol Class2 Class 2 (Slowly Interconverting) Start->Class2 20 ≤ ΔG‡ ≤ 30 kcal/mol Class3 Class 3 (Configurationally Stable) Start->Class3 ΔG‡ > 30 kcal/mol

References

Technical Support Center: ARS-1620 Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of intermediates during the synthesis of ARS-1620, a potent and selective covalent inhibitor of KRAS G12C.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive intermediates in the synthesis of ARS-1620 that are prone to degradation?

Based on the structure of ARS-1620, the synthesis likely involves two key reactive intermediates: a substituted quinazoline core and an acrylamide moiety, which serves as the covalent "warhead." The primary intermediate of concern is the final, uncyclized precursor bearing both the quinazoline heterocycle and the acryloyl piperazine side chain. The acrylamide group, in particular, is susceptible to degradation.

Q2: What are the common degradation pathways for the acrylamide intermediate of ARS-1620?

Acrylamide moieties are susceptible to several degradation pathways, including:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form acrylic acid and the corresponding amine.[1][2]

  • Michael Addition: The electrophilic double bond of the acrylamide can react with nucleophiles present in the reaction mixture, such as water, alcohols, or other amines.

  • Polymerization: Acrylamide monomers can undergo polymerization, especially in the presence of light, heat, or radical initiators.

  • Thermal Decomposition: At elevated temperatures (above 120°C), acrylamide can decompose.[1]

Q3: How can I detect the degradation of ARS-1620 intermediates?

Degradation can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of new spots can indicate the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the desired intermediate and the emergence of new peaks are indicative of degradation.

  • Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products, aiding in the elucidation of the degradation pathway.

Q4: What are the optimal storage conditions for ARS-1620 and its intermediates?

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of ARS-1620 intermediates.

Problem Possible Cause Recommended Solution
Low yield of the final acrylamide intermediate Degradation of the acrylamide moiety during the reaction or workup.- Ensure the reaction is carried out under anhydrous and inert conditions.- Use freshly distilled solvents.- Maintain a low reaction temperature.- Minimize exposure to light.- Use a non-nucleophilic base for any necessary pH adjustments.
Multiple spots on TLC after acylation step Polymerization or side reactions of the acrylamide.- Add a radical inhibitor (e.g., hydroquinone monomethyl ether - MEHQ) to the reaction mixture.- Purify the intermediate quickly after the reaction is complete, avoiding prolonged exposure to heat or light.
Intermediate decomposes during purification Thermal instability or reaction with silica gel.- Use flash column chromatography at room temperature or below.- Consider using a less acidic stationary phase, such as neutral alumina, if the intermediate is acid-sensitive.- Minimize the time the intermediate is on the column.
Inconsistent reaction outcomes Variability in reagent quality or reaction conditions.- Use high-purity, anhydrous reagents and solvents.- Maintain strict control over reaction temperature and time.- Ensure efficient stirring to prevent localized overheating or concentration gradients.

Experimental Protocols

Below are detailed methodologies for key steps in a plausible synthetic route for ARS-1620, with an emphasis on minimizing intermediate degradation.

Protocol 1: Synthesis of the Quinazoline Core

A substituted 4-chloroquinazoline is a likely key intermediate. The synthesis of quinazolines can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives.[3][4][5][6]

Objective: To synthesize a functionalized 4-chloroquinazoline intermediate.

Materials:

  • Substituted anthranilic acid

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A mixture of the substituted anthranilic acid and an excess of formamide is heated at 150-160°C for 4-6 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature, and the solid product (a quinazolinone) is collected by filtration, washed with water, and dried.

  • The dried quinazolinone is suspended in anhydrous toluene.

  • Phosphorus oxychloride (3-5 equivalents) is added cautiously, and the mixture is refluxed for 2-4 hours until the reaction is complete (monitored by TLC).

  • The excess POCl₃ and toluene are removed under reduced pressure.

  • The residue is carefully quenched with crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The solid 4-chloroquinazoline intermediate is collected by filtration, washed with water, and dried under vacuum.

Troubleshooting:

  • Low yield: Ensure anhydrous conditions as both the quinazolinone formation and the chlorination step are sensitive to moisture.

  • Incomplete reaction: Increase the reaction time or the amount of POCl₃.

Protocol 2: Acylation to form the Acrylamide Intermediate

This final step involves coupling the quinazoline core with a piperazine linker, followed by acylation with acryloyl chloride.

Objective: To synthesize the final ARS-1620 precursor containing the acrylamide warhead.

Materials:

  • Substituted 4-chloroquinazoline

  • Piperazine

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Radical inhibitor (e.g., MEHQ)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of piperazine in anhydrous DCM at 0°C under a nitrogen atmosphere, add the substituted 4-chloroquinazoline portion-wise.

  • Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture back to 0°C.

  • In a separate flask, prepare a solution of acryloyl chloride in anhydrous DCM.

  • Slowly add the acryloyl chloride solution to the reaction mixture, followed by the dropwise addition of TEA or DIPEA.

  • Add a catalytic amount of a radical inhibitor (MEHQ).

  • Stir the reaction at 0°C for 1-2 hours.

  • Quench the reaction with cold water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product immediately by flash column chromatography.

Troubleshooting:

  • Formation of di-acylated piperazine: Use a controlled amount of acryloyl chloride and add it slowly to the reaction mixture.

  • Product degradation during workup: Keep all solutions cold and minimize exposure to air and light.

Visualizations

Plausible Synthetic Workflow for ARS-1620

G cluster_0 Quinazoline Core Synthesis cluster_1 Final Assembly Anthranilic_Acid_Derivative Substituted Anthranilic Acid Quinazolinone Quinazolinone Intermediate Anthranilic_Acid_Derivative->Quinazolinone Formamide, Heat Chloroquinazoline 4-Chloroquinazoline Intermediate Quinazolinone->Chloroquinazoline POCl3 Piperazine_Coupling Piperazine-Coupled Intermediate Chloroquinazoline->Piperazine_Coupling Piperazine, DCM ARS1620_Intermediate ARS-1620 (Final Intermediate) Piperazine_Coupling->ARS1620_Intermediate Acryloyl Chloride, Base, MEHQ G cluster_degradation Degradation Products Acrylamide_Intermediate Acrylamide Intermediate (R-CO-NH-CH=CH2) Hydrolysis_Product Hydrolysis (Acrylic Acid + Amine) Acrylamide_Intermediate->Hydrolysis_Product H2O, H+ or OH- Michael_Adduct Michael Addition (Adduct with Nu:) Acrylamide_Intermediate->Michael_Adduct Nucleophile (Nu:) Polymer Polymerization (-[CH2-CH(CONH-R)]n-) Acrylamide_Intermediate->Polymer Heat, Light, or Radical Initiator KRAS_Pathway RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalently Binds & Traps in Inactive State

References

Technical Support Center: Robust ARS-1620 Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust synthesis of ARS-1620 (Adagrasib) intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and robust synthetic route for ARS-1620 (Adagrasib)?

A1: A recently developed five-step, chromatography-free synthesis is considered highly efficient and robust. This route avoids the use of transition metals and protecting groups, resulting in a 45% overall yield.[1][2][3][4][5] The key features of this process include two sequential SNAr reactions for the introduction of chiral building blocks and a robust, catalyst-free oxidation of a sulfide intermediate.[1][2][3][4][5]

Q2: What are the critical steps and intermediates in the improved ARS-1620 synthesis?

A2: The critical steps involve the formation of a tetrahydropyridopyrimidine core, followed by two sequential SNAr reactions and an oxidation step. A key intermediate is the sulfone compound which is prepared via a robust, transition-metal-free oxidation of the corresponding sulfide.[1][2][5] This sulfone intermediate is then used in a subsequent SNAr reaction.[1][2][5]

Q3: How can I monitor the progress of the reactions and the purity of the intermediates?

A3: Standard analytical techniques are employed for reaction monitoring and purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing impurities.[6] Other useful techniques include Gas Chromatography (GC) for volatile components like residual solvents, Mass Spectrometry (MS) for molecular weight determination and structural elucidation of impurities, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for detailed structural information.[6][7][8][9]

Troubleshooting Guides

Problem 1: Low Yield in the Sulfide to Sulfone Oxidation Step
Potential Cause Troubleshooting Suggestion Expected Outcome
Poor solubility of the neutral sulfide intermediate. The neutral sulfide exhibits poor solubility in many organic solvents.[2] Pre-treat the sulfide with NaOH to form the more soluble sodium salt in situ before adding the oxidant.[2]Improved solubility leading to a more efficient and complete reaction, with yields of up to 94% for the sulfone intermediate.[1][2][5]
Suboptimal oxidation conditions. Use the optimized conditions of 2.5 equivalents of hydrogen peroxide (H₂O₂) with 2.5 equivalents of potassium phosphate (K₃PO₄) in an acetonitrile-water mixture at 10 °C.[1][5]This catalyst-free oxidation is robust and provides a high yield of the desired sulfone.[1][5]
Problem 2: Formation of Side Products in the SNAr Reaction for Prolinol Installation
Potential Cause Troubleshooting Suggestion Expected Outcome
Use of a non-optimal base. Extensive screening has shown that 2.5 equivalents of sodium tert-amoxide (NaOt-Am) provides the best yield.[1][5]Maximized yield of the desired product.
Hydrolysis of the intermediate. A small amount (around 3%) of a hydrolyzed side product may form.[1][5]This impurity can be readily removed in subsequent downstream reactions and purification steps.[1][5]
Problem 3: Impurities in the Final ARS-1620 Product
Potential Cause Troubleshooting Suggestion Expected Outcome
Incorrect regiochemical addition during SNAr reactions. The commercial route development focused on a doubly regioselective SNAr to minimize such impurities.[10] Careful control of reaction conditions is crucial.Byproducts from incorrect regiochemical addition can be limited to less than 1%.[11]
Inefficient removal of impurities during crystallization. A computational model has been developed to predict impurity rejection during crystallization, allowing for the selection of an optimal solvent system.[12]Enhanced purity of the final Active Pharmaceutical Ingredient (API).[11][12]
Presence of residual palladium from previous synthetic routes. The improved five-step synthesis is transition-metal-free, thus eliminating the risk of palladium contamination.[1][2][3][4][5]A final product free of palladium impurities.

Experimental Protocols

Protocol 1: Robust Oxidation of the Sulfide Intermediate
  • Suspend the sulfide intermediate in a mixture of acetonitrile and water.

  • Add 2.5 equivalents of potassium phosphate (K₃PO₄).

  • Cool the mixture to 10 °C.

  • Slowly add 2.5 equivalents of hydrogen peroxide (H₂O₂).

  • Stir the reaction at 10 °C until completion, monitoring by a suitable analytical method (e.g., HPLC).

  • Upon completion, quench the reaction with an acid.

  • The desired sulfone product should crystallize directly from the solution.[1][5]

  • Isolate the product by filtration and dry under vacuum.

Protocol 2: SNAr Reaction for Prolinol Installation
  • Dissolve the sulfone intermediate in a suitable aprotic solvent.

  • Add 2.5 equivalents of sodium tert-amoxide (NaOt-Am).

  • Add the prolinol derivative.

  • Stir the reaction at the appropriate temperature until completion, monitoring by a suitable analytical method (e.g., HPLC).

  • Upon completion, perform an aqueous work-up to remove the base and salts.

  • Extract the product into an organic solvent.

  • Concentrate the organic layer and purify the product, noting that minor hydrolyzed impurities can be removed in subsequent steps.[1][5]

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GAP GTPase Activating Protein (GAP) KRAS_G12C_GTP->GAP hydrolyzes GTP RAF RAF KRAS_G12C_GTP->RAF activates SOS1->KRAS_G12C_GDP promotes GDP/GTP exchange GAP->KRAS_G12C_GDP MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation leads to ARS1620 ARS-1620 ARS1620->KRAS_G12C_GDP covalently binds & traps in inactive state

Caption: KRAS G12C signaling pathway and the mechanism of action of ARS-1620.

ARS1620_Synthesis_Workflow Start Starting Materials Step1 Step 1: Tetrahydropyridopyrimidine Core Formation Start->Step1 Intermediate1 Pyrimidone Intermediate Step1->Intermediate1 Step2 Step 2: First SNAr Reaction Intermediate1->Step2 Intermediate2 Sulfide Intermediate Step2->Intermediate2 Step3 Step 3: Robust Oxidation Intermediate2->Step3 Intermediate3 Sulfone Intermediate Step3->Intermediate3 Step4 Step 4: Second SNAr Reaction Intermediate3->Step4 Intermediate4 Adagrasib Precursor Step4->Intermediate4 Step5 Step 5: Final Acrylamide Formation Intermediate4->Step5 End ARS-1620 (Adagrasib) Step5->End

Caption: Five-step chromatography-free synthesis workflow for ARS-1620.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of ARS-1620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ARS-1620, a potent and selective covalent inhibitor of the KRAS G12C mutant, has emerged as a critical tool in cancer research and a foundational molecule for the development of approved therapies. The synthesis of this complex quinazoline derivative has been approached through various routes since its initial disclosure. This guide provides a detailed comparison of the available synthetic strategies, focusing on key performance metrics, experimental protocols, and the logical flow of each approach.

Executive Summary

The synthesis of ARS-1620 and its analogs primarily revolves around the construction of the core 6,8-difluoro-7-(2-fluoro-6-hydroxyphenyl)quinazoline scaffold, followed by the introduction of the piperazine-acrylamide "warhead." The original route, detailed by Janes et al. and in associated patents, establishes a foundational convergent approach. Subsequent publications on analogs, while not always disclosing a complete de novo synthesis of ARS-1620 itself, offer valuable insights into alternative methods for constructing key intermediates. This comparison will focus on the initial discovery route and notable variations in the formation of the critical biaryl linkage and quinazoline core.

Comparison of Synthetic Routes

MetricOriginal Discovery Route (Janes et al., 2018 / US9840516B2)
Key Reaction Steps Suzuki Coupling, Nucleophilic Aromatic Substitution (SNAr)
Overall Step Count Approximately 7-9 steps from commercially available materials
Reported Overall Yield Not explicitly stated, but individual step yields are generally moderate to high.
Scalability Moderate; chromatography is required for purification of several intermediates.
Key Intermediates 2,4-dichloro-6,8-difluoro-7-iodoquinazoline, 2-fluoro-6-hydroxyphenylboronic acid

Synthetic Route Overviews

Original Discovery Route

The initial synthesis of ARS-1620, as outlined in the seminal 2018 Cell paper by Janes et al. and the corresponding patent US9840516B2, employs a convergent strategy. The key steps involve the construction of a highly substituted quinazoline core and a subsequent Suzuki coupling to introduce the hydroxyphenyl moiety.

The logical flow of this synthesis begins with the formation of the di-halogenated quinazoline core. This is followed by a selective Suzuki-Miyaura cross-coupling reaction to form the critical C-C bond between the quinazoline and the 2-fluoro-6-hydroxyphenyl group. The final stages of the synthesis involve the introduction of the piperazine linker via an SNAr reaction, followed by acylation with acryloyl chloride to install the reactive acrylamide group.

Original Discovery Synthetic Pathway

Detailed Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling

This reaction is crucial for forming the biaryl core of ARS-1620.

Protocol:

  • To a solution of 2,4-dichloro-6,8-difluoro-7-iodoquinazoline (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water is added 2-fluoro-6-hydroxyphenylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq) is added, and the reaction mixture is heated to 80 °C.

  • The reaction is monitored by LC-MS. Upon completion (typically 2-4 hours), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl intermediate.

Key Experiment: SNAr and Acrylamide Formation

This two-step, one-pot procedure completes the synthesis of ARS-1620.

Protocol:

  • To a solution of the Suzuki coupling product (1.0 eq) in isopropanol is added piperazine (5.0 eq).

  • The reaction mixture is heated to 80 °C and stirred for 16 hours.

  • The mixture is cooled to 0 °C, and a solution of acryloyl chloride (1.1 eq) in dichloromethane is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour.

  • The mixture is then concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield ARS-1620.

Signaling Pathway Context

ARS-1620 functions by covalently binding to the cysteine-12 residue of the KRAS G12C mutant protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

G cluster_0 Upstream Activation cluster_1 KRAS Nucleotide Cycling cluster_2 Downstream Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SOS1 SOS1 Receptor Tyrosine Kinase->SOS1 KRAS G12C (GDP) KRAS G12C (GDP) SOS1->KRAS G12C (GDP) GEF KRAS G12C (GTP) KRAS G12C (GTP) KRAS G12C (GDP)->KRAS G12C (GTP) KRAS G12C (GTP)->KRAS G12C (GDP) GAP RAF RAF KRAS G12C (GTP)->RAF PI3K PI3K KRAS G12C (GTP)->PI3K ARS-1620 ARS-1620 ARS-1620->KRAS G12C (GDP) Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival

Mechanism of Action of ARS-1620

Conclusion

The original synthetic route to ARS-1620 provides a reliable and reproducible method for accessing this important KRAS G12C inhibitor. While effective for laboratory-scale synthesis, the reliance on chromatography for purification at multiple stages may present challenges for large-scale production. Future research may focus on developing more convergent and chromatography-free synthetic strategies to improve the overall efficiency and scalability of ARS-1620 synthesis. The exploration of alternative coupling partners and novel methods for quinazoline ring formation, as hinted at in the synthesis of related analogs, will be key areas for process optimization and the development of next-generation KRAS G12C inhibitors.

Unveiling the Architecture of a KRAS Inhibitor: A Comparative Guide to the Structural Validation of ARS-1620

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional structure of the intermediate form of ARS-1620, a potent and selective covalent inhibitor of the KRAS G12C mutant, has been unequivocally validated using X-ray crystallography. This guide provides a comprehensive comparison of this gold-standard technique with alternative structural biology methods, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of the methodologies available for validating the structure of small molecule inhibitors.

The groundbreaking discovery of ARS-1620 as a selective inhibitor for the KRAS G12C oncoprotein has paved the way for new therapeutic strategies against previously "undruggable" cancer targets.[1][2] Central to its development was the high-resolution structural elucidation of its binding mode to the KRAS G12C protein, which was achieved through X-ray crystallography.[3][4] This guide will delve into the experimental details of this crystallographic validation and compare its outcomes with other powerful structural biology techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Cryo-Electron Microscopy (cryo-EM), and Mass Spectrometry.

At the Atomic Level: X-ray Crystallography of ARS-1620

The definitive structure of ARS-1620 in complex with the GDP-bound form of KRAS G12C was determined by X-ray diffraction, yielding a high-resolution view of the covalent interaction.[3][4] The resulting co-crystal structure, deposited in the Protein Data Bank (PDB) with the accession code 5V9U, reveals the precise orientation of the inhibitor within the switch-II pocket of the protein.[3][4]

Parameter Value Significance
PDB ID 5V9UPublicly accessible identifier for the atomic coordinates and experimental data.
Resolution 1.38 ÅIndicates a very high level of detail, allowing for the precise positioning of individual atoms.
R-work 0.149A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value signifies a better fit.
R-free 0.189A cross-validation metric that assesses the predictive power of the model against a subset of data not used in refinement, guarding against overfitting.
Quantitative data for the X-ray crystal structure of ARS-1620 in complex with KRAS G12C.
Experimental Protocol: X-ray Crystallography

The following is a summarized protocol based on the methods described in the primary literature for obtaining the co-crystal structure of ARS-1620 with KRAS G12C.

Protein Expression and Purification:

  • The catalytic domain of human KRAS (residues 1-169) with the G12C mutation was expressed in E. coli.

  • The protein was purified using a combination of affinity, ion-exchange, and size-exclusion chromatography to ensure high purity and homogeneity.

Crystallization:

  • Purified KRAS G12C was loaded with GDP and incubated with a molar excess of ARS-1620 to ensure covalent modification.

  • The protein-inhibitor complex was concentrated to approximately 10 mg/mL.

  • Crystallization was achieved using the hanging drop vapor diffusion method at 20°C. The reservoir solution typically contained a precipitant (e.g., polyethylene glycol), a buffer (e.g., MES or HEPES), and salts.

Data Collection and Structure Determination:

  • Crystals were cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data were collected at a synchrotron source.

  • The structure was solved by molecular replacement using a previously determined KRAS structure as a search model.

  • The model of ARS-1620 was built into the electron density map, and the entire structure was refined to the final reported resolution and validation metrics.

experimental_workflow cluster_protein Protein Preparation cluster_complex Complex Formation cluster_xtal Crystallography p1 Expression of KRAS G12C in E. coli p2 Purification (Chromatography) p1->p2 c1 Incubation with ARS-1620 p2->c1 c2 Concentration c1->c2 x1 Crystallization (Vapor Diffusion) c2->x1 x2 X-ray Data Collection (Synchrotron) x1->x2 x3 Structure Solution & Refinement x2->x3 output output x3->output Final Structure (PDB: 5V9U) logical_relationship cluster_main Structural Validation of ARS-1620 Intermediate cluster_methods Methodologies Validation Primary Goal: High-Resolution 3D Structure Xray X-ray Crystallography Validation->Xray Provides Atomic Detail (Static) NMR NMR Spectroscopy Validation->NMR Provides Solution Conformation & Dynamics (Lower Res.) CryoEM Cryo-Electron Microscopy Validation->CryoEM Visualizes in Near-Native State (Challenging for Small Proteins) MS Mass Spectrometry Validation->MS Confirms Covalent Binding & Target Engagement (No 3D) PDB PDB Xray->PDB PDB: 5V9U (Definitive Structure) TE TE MS->TE Quantitative Target Occupancy Data

References

Navigating the Synthesis and Efficacy of ARS-1620, a Potent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, mechanism of action, and preclinical efficacy of ARS-1620. This guide provides insights into a representative synthetic pathway and summarizes key experimental data, offering a valuable resource for those engaged in the development of targeted cancer therapies.

ARS-1620 has emerged as a significant tool compound in the ongoing effort to develop effective therapies against KRAS G12C-mutated cancers, a historically challenging target in oncology. As a potent and selective covalent inhibitor, ARS-1620 has paved the way for a new generation of drugs that directly target this oncogenic driver. This guide provides a comprehensive overview of ARS-1620, focusing on its synthesis, biological activity, and the experimental methodologies used to evaluate its efficacy.

While direct comparative studies of ARS-1620 synthesized from different intermediates are not publicly available, this document outlines a representative synthetic approach based on established medicinal chemistry principles for quinazoline-based inhibitors. Furthermore, it consolidates preclinical data from various sources to offer a clear picture of the compound's performance.

A Representative Synthetic Pathway for ARS-1620

The synthesis of ARS-1620, a complex molecule featuring a quinazoline core, involves a multi-step process. A plausible synthetic route, based on the synthesis of analogous compounds, is conceptualized to proceed through key intermediates. The core of the molecule is a substituted quinazoline ring, which is typically constructed and then elaborated with the necessary functional groups.

A critical aspect of the synthesis is the introduction of the acrylamide "warhead," which is responsible for the covalent and irreversible binding to the cysteine residue of the KRAS G12C mutant protein. The atropisomeric nature of ARS-1620, where rotation around a single bond is restricted, is another key feature, with the (S)-atropisomer being the biologically active form.[1] The final steps of the synthesis would involve the coupling of the elaborated quinazoline core with the piperazine-acrylamide moiety.

Preclinical Efficacy of ARS-1620

ARS-1620 has demonstrated potent and selective inhibition of KRAS G12C in a variety of preclinical models. Its efficacy is characterized by its ability to covalently modify the mutant KRAS protein, leading to the suppression of downstream signaling pathways that drive tumor growth.

ParameterCell LineValueReference
IC₅₀ (p-ERK Inhibition) H358 (KRAS G12C)~120 nM[2]
IC₅₀ (Cell Viability) MIA PaCa-2 (KRAS G12C)~0.3 µM[3]
Tumor Growth Inhibition (TGI) NCI-H358 Xenograft47%[4]

Table 1: Summary of In Vitro and In Vivo Efficacy of ARS-1620. This table summarizes key performance indicators of ARS-1620 in preclinical studies, highlighting its potent inhibition of KRAS G12C signaling and tumor growth.

Experimental Protocols

The evaluation of ARS-1620 and similar KRAS G12C inhibitors relies on a series of well-defined experimental protocols to assess their biochemical and cellular activity.

KRAS G12C Target Engagement Assay

This assay is crucial to determine the extent to which the inhibitor covalently binds to its target protein within a cellular context.

  • Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of ARS-1620 for a specified period.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Affinity Purification: The lysate is incubated with an affinity probe that specifically pulls down either the unmodified KRAS G12C or the total KRAS protein.

  • Western Blot Analysis: The amount of modified and unmodified KRAS G12C is quantified by Western blotting using a KRAS-specific antibody. The percentage of target engagement is calculated by comparing the levels of unmodified KRAS G12C in treated versus untreated cells.

Downstream Signaling Pathway Inhibition Assay (p-ERK)

This assay measures the functional consequence of KRAS G12C inhibition by assessing the phosphorylation status of downstream effector proteins like ERK.

  • Cell Culture and Treatment: Similar to the target engagement assay, KRAS G12C mutant cells are treated with the inhibitor.

  • Protein Extraction: Total protein is extracted from the treated cells.

  • Western Blot or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies via Western blot or a quantitative ELISA-based method.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to untreated controls to determine the IC₅₀ value for pathway inhibition.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of inhibitor concentrations for 72 hours or another appropriate duration.

  • Viability Reagent: A viability reagent (e.g., CellTiter-Glo®) is added to the wells, which measures ATP levels as an indicator of cell viability.

  • Luminescence Reading: The luminescence is read using a plate reader.

  • Data Analysis: The data is normalized to vehicle-treated cells, and the IC₅₀ value is calculated.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human cancer cells harboring the KRAS G12C mutation.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into treatment and control groups. ARS-1620 is typically administered orally.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizing Key Pathways and Workflows

To better understand the context of ARS-1620's action and evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP SOS1->KRAS_GDP Promotes GTP Loading GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ARS1620 ARS-1620 ARS1620->KRAS_GDP Covalently Binds to G12C Mutant

Figure 1: Simplified KRAS Signaling Pathway. This diagram illustrates the central role of KRAS in mediating signals from cell surface receptors to downstream effectors that control cell growth and survival. ARS-1620 specifically targets the inactive, GDP-bound state of the KRAS G12C mutant, locking it in this "off" state and preventing downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Engagement Target Engagement (Biochemical Assay) Pathway_Inhibition Downstream Pathway Inhibition (p-ERK) Cell_Viability Cell Viability Assay Xenograft_Model Xenograft Tumor Model Cell_Viability->Xenograft_Model Promising In Vitro Data Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Study->PK_PD ARS1620 ARS-1620 (Test Compound) ARS1620->Target_Engagement ARS1620->Pathway_Inhibition ARS1620->Cell_Viability

Figure 2: General Experimental Workflow for KRAS Inhibitor Evaluation. This flowchart outlines the typical progression of preclinical studies for a KRAS inhibitor like ARS-1620, starting from initial in vitro characterization of its biochemical and cellular effects to more complex in vivo efficacy and pharmacokinetic/pharmacodynamic assessments.

References

Benchmarking ARS-1620: A Comparative Guide to KRAS G12C Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KRAS G12C inhibitor precursor, ARS-1620, against other notable alternatives. The information presented herein is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.

The discovery of small molecules that can directly and covalently target the KRAS G12C mutation has marked a significant breakthrough in oncology research, offering a new therapeutic avenue for a once "undruggable" target. ARS-1620 emerged as a promising second-generation inhibitor, demonstrating significant improvements in potency and pharmacokinetic properties over its predecessor, ARS-853. This guide will delve into a comparative analysis of ARS-1620 with other key KRAS G12C inhibitor precursors, including the clinically approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849), as well as other preclinical candidates.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

ARS-1620 and its counterparts are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1][2] They bind to the switch-II pocket (S-IIP) of KRAS when it is in its inactive, guanosine diphosphate (GDP)-bound state.[1] This covalent modification traps the oncoprotein in an inactive conformation, thereby blocking its interaction with downstream effector proteins and inhibiting the aberrant signaling pathways, such as the MAPK pathway, that drive tumor growth.[2][3][4]

ARS-1620 was developed from a quinazoline core scaffold and demonstrated a tenfold higher rate of covalent modification of KRAS G12C compared to its precursor, ARS-853.[3] This improved potency, coupled with excellent oral bioavailability (F > 60%) and plasma stability in mice, positioned ARS-1620 as a significant advancement in the field.[3][5]

Comparative Performance Data

The following tables summarize key quantitative data to facilitate a direct comparison between ARS-1620 and other notable KRAS G12C inhibitor precursors.

Table 1: Biochemical and Cellular Potency

CompoundCovalent Modification Rate (kobs/[I], M⁻¹s⁻¹)pERK IC50 (µM)Antiproliferative IC50 (µM)
ARS-853~110--
ARS-1620 1,100 ± 200 [3]0.831 [5]~1.32 (average in H358 & H23 cells) [6]
AMG-510 (Sotorasib)Markedly improved vs. ARS-1620[7]0.220[5]-
K20--~1.16 (average in H358 & H23 cells)[6]

Table 2: In Vivo Efficacy and Pharmacokinetics

CompoundOral Bioavailability (F)Tumor Growth Inhibition (TGI)Notes
ARS-1620 >60% in mice [3][5][8]>70% in NSCLC xenograft models (200 mg/kg) [2]Well-tolerated with no observed clinical toxicity during treatment.[9]
AMG-510 (Sotorasib)Reasonable across species[10]Potent and effective anti-tumor activity.[8]First FDA-approved KRAS G12C inhibitor.[8][10]
Adagrasib (MRTX849)-45% response rate in NSCLC patients.[4]Second FDA-approved KRAS G12C inhibitor.[10]
K20-41% in NCI-H358 xenograft-bearing nude mice.[6]Comparable TGI to ARS-1620 in the same study.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of these inhibitors.

KRAS-GTP Pulldown Assay

This assay is utilized to determine the level of active, GTP-bound KRAS in cells following inhibitor treatment.

  • Cell Lysis: Cancer cells (e.g., NCI-H358) are treated with the inhibitor or a vehicle control for a specified duration. Cells are then lysed in a buffer containing inhibitors of proteases and phosphatases to preserve protein integrity.

  • Pulldown: The cell lysates are incubated with a GST-tagged RAF1-RBD (RAS-binding domain of RAF1) protein immobilized on glutathione-agarose beads. The RAF1-RBD specifically binds to the active, GTP-bound form of RAS.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for KRAS to quantify the amount of active KRAS. Total KRAS levels in the initial cell lysates are also measured for normalization.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (vehicle control, inhibitor at various doses).

  • Drug Administration: The inhibitor is administered to the mice, typically via oral gavage, at a specified dose and frequency.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor ARS-1620 (or other KRAS G12C Inhibitor) Inhibitor->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the point of inhibition by ARS-1620.

Xenograft_Workflow Start Start Implant Implant KRAS G12C Cancer Cells into Mice Start->Implant TumorGrowth Allow Tumors to Establish Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Vehicle or KRAS G12C Inhibitor Randomize->Treat Measure Measure Tumor Volume Regularly Treat->Measure Analyze Analyze Data & Calculate TGI Measure->Analyze At Study Endpoint End End Analyze->End

Caption: Workflow for in vivo xenograft studies to evaluate inhibitor efficacy.

Future Directions and Considerations

While ARS-1620 demonstrated significant preclinical promise, it did not advance into clinical trials.[10] This was in part due to the rapid development and success of compounds like Sotorasib and Adagrasib, which showed even greater potency.[7][8] For instance, AMG-510 (Sotorasib) was shown to be approximately tenfold more potent than ARS-1620 in a nucleotide-exchange assay.[8]

Furthermore, a common challenge with targeted therapies is the development of resistance. Research has shown that monotherapy with KRAS G12C inhibitors, including ARS-1620, can lead to drug resistance.[8] To overcome this, combination therapies are being actively explored. Studies have investigated combining ARS-1620 with inhibitors of other pathways, such as PI3K, mTOR, and IGF1R, with promising results in preclinical models.[2][8][11]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for ARS-1620 Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of key intermediates in the synthesis of ARS-1620, a potent and selective covalent inhibitor of KRAS-G12C. The cross-validation of these analytical methods is crucial for ensuring data integrity, consistency, and efficiency in pharmaceutical development and quality control. This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and illustrates the logical workflow of method validation and cross-validation.

ARS-1620 is a quinazoline derivative that has demonstrated significant potential in targeting KRAS G12C mutant cancers.[1][2] Its synthesis involves the coupling of key intermediates, including a quinazoline core, a piperazine linker, and an acrylamide warhead. The purity and quality of these intermediates are critical for the successful synthesis of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required for their characterization.

This guide will focus on the cross-validation of HPLC-UV and UPLC-MS/MS methods for the analysis of three representative ARS-1620 intermediates:

  • Intermediate 1: A substituted quinazoline derivative.

  • Intermediate 2: A piperazine-containing compound.

  • Intermediate 3: An acrylamide derivative.

The KRAS Signaling Pathway and ARS-1620 Inhibition

The Ras family of small GTPases, including KRAS, are critical regulators of cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling and tumor growth. ARS-1620 selectively targets the inactive, GDP-bound state of KRAS G12C, forming a covalent bond with the mutant cysteine-12 residue. This locks the protein in an inactive conformation, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K/AKT pathways.

KRAS Signaling Pathway and ARS-1620 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) SOS SOS Receptor Tyrosine Kinase (RTK)->SOS Activates KRAS-GTP (Active) KRAS-GTP (Active) RAF RAF KRAS-GTP (Active)->RAF PI3K PI3K KRAS-GTP (Active)->PI3K KRAS-GDP (Inactive) KRAS-GDP (Inactive) KRAS-GDP (Inactive)->KRAS-GTP (Active) GTP Hydrolysis SOS->KRAS-GDP (Inactive) Promotes GDP/GTP exchange GAP GAP GAP->KRAS-GTP (Active) MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT Proliferation, Survival Proliferation, Survival AKT->Proliferation, Survival ARS-1620 ARS-1620 ARS-1620->KRAS-GDP (Inactive) Covalently binds to Cys12 Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->Proliferation, Survival

Caption: KRAS signaling pathway and the mechanism of ARS-1620 inhibition.

Cross-Validation of Analytical Methods: A Workflow

The cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results when transferred between different laboratories, instruments, or even different analytical techniques.[3] This process is essential for maintaining data integrity throughout the drug development lifecycle.

Cross-Validation Workflow Method_Validation_HPLC HPLC Method Validation (ICH Guidelines) Method_Transfer_UPLC Method Transfer to UPLC (Geometric Scaling) Method_Validation_HPLC->Method_Transfer_UPLC Comparative_Analysis Comparative Analysis of Validation Parameters Method_Validation_HPLC->Comparative_Analysis Method_Validation_UPLC UPLC Method Validation (Partial or Full) Method_Transfer_UPLC->Method_Validation_UPLC Method_Validation_UPLC->Comparative_Analysis Acceptance_Criteria Meet Acceptance Criteria? Comparative_Analysis->Acceptance_Criteria Method_Equivalence Methods are Equivalent Acceptance_Criteria->Method_Equivalence Yes Investigate_Discrepancies Investigate Discrepancies and Re-validate Acceptance_Criteria->Investigate_Discrepancies No Documentation Documentation and Reporting Method_Equivalence->Documentation Investigate_Discrepancies->Method_Validation_UPLC

Caption: A typical workflow for the cross-validation of HPLC and UPLC methods.

Experimental Protocols

HPLC-UV Method for ARS-1620 Intermediates

This method is designed for the routine analysis and quality control of the quinazoline and piperazine intermediates.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the intermediate standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

UPLC-MS/MS Method for ARS-1620 Intermediates

This method is suitable for faster analysis and for detecting trace-level impurities, particularly for the acrylamide intermediate which may have a poor UV chromophore.

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: Specific precursor-to-product ion transitions will be determined for each intermediate.

  • Sample Preparation: Prepare stock solutions of the intermediate standards in methanol. For analysis, dilute the stock solutions or sample extracts with the initial mobile phase composition to a final concentration within the linear range of the method (e.g., 1-1000 ng/mL). Filter through a 0.22 µm syringe filter.

Data Presentation: Comparative Analysis of Method Performance

The following tables summarize the expected performance data from the cross-validation of the HPLC-UV and UPLC-MS/MS methods for a representative ARS-1620 intermediate.

Table 1: Chromatographic Performance Comparison
ParameterHPLC-UVUPLC-MS/MSRationale
Run Time (minutes) 305The smaller particle size and higher optimal linear velocity of the UPLC column significantly reduce analysis time.
Resolution (Rs) > 2.0> 2.5The higher efficiency of the UPLC column leads to better separation of closely eluting peaks.
Theoretical Plates (N) ~12,000~25,000The smaller particle size in the UPLC column results in a significant increase in column efficiency.
System Backpressure (psi) ~1800~9000The sub-2 µm particles in the UPLC column create higher backpressure, requiring specialized instrumentation.
Table 2: Validation Parameters Comparison
ParameterHPLC-UVUPLC-MS/MSRationale
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to demonstrate excellent linearity over their respective concentration ranges.
Precision (%RSD) < 2.0%< 5.0%Both methods should exhibit high precision, with slightly higher variability acceptable for the more sensitive MS/MS method at lower concentrations.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are expected to provide accurate results, with a slightly wider acceptance range for the trace-level analysis by UPLC-MS/MS.
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mLThe UPLC-MS/MS method offers significantly lower detection limits due to the high sensitivity and selectivity of the mass spectrometer.
Limit of Quantitation (LOQ) ~300 ng/mL~0.5 ng/mLThe UPLC-MS/MS method allows for the accurate quantification of the intermediate at much lower concentrations.
Robustness PassedPassedBoth methods should demonstrate robustness to small, deliberate changes in method parameters (e.g., pH, temperature, flow rate).

Conclusion

The cross-validation of analytical methods is a fundamental requirement in the pharmaceutical industry to ensure the reliability and consistency of data. This guide has provided a comparative overview of HPLC-UV and UPLC-MS/MS methods for the analysis of key intermediates in the synthesis of ARS-1620.

While a well-validated HPLC-UV method can provide accurate and precise results for routine quality control, transitioning to a UPLC-MS/MS method offers substantial advantages in terms of speed, sensitivity, and selectivity. The significantly shorter run times of the UPLC method can lead to increased sample throughput and reduced operational costs. Furthermore, the superior sensitivity of MS/MS detection is invaluable for the analysis of trace-level impurities and for intermediates that lack a strong UV chromophore.

The choice between these methods will depend on the specific requirements of the analysis. For routine in-process controls where speed and high sensitivity are not critical, the established HPLC-UV method may be sufficient. However, for final intermediate release, stability studies, and impurity profiling, the UPLC-MS/MS method provides a more powerful and efficient analytical solution. The successful cross-validation of these methods ensures that data generated by either technique is comparable and reliable, providing flexibility and confidence in the analytical support for the development of ARS-1620.

References

A Comparative Guide to the Intermediates of ARS-1620 and Adagrasib (MRTX849)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic intermediates of two prominent covalent inhibitors of KRAS G12C: ARS-1620 and adagrasib (MRTX849). While both molecules have demonstrated significant therapeutic potential, their synthetic pathways and the properties of their intermediates are crucial for process development, scalability, and cost-effectiveness. This document aims to provide an objective comparison based on available experimental data.

Introduction

ARS-1620 and adagrasib are at the forefront of targeted therapies for cancers harboring the KRAS G12C mutation. Both molecules function by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling. The efficiency and robustness of the chemical synthesis of these complex molecules are critical for their clinical and commercial success. A key aspect of this is the nature and quality of the synthetic intermediates.

This guide focuses on a comparison of a key intermediate in the synthesis of ARS-1620, the quinazoline core, and the well-documented intermediates in the more recently developed synthesis of adagrasib.

Chemical Structures of Key Intermediates

The core structures of ARS-1620 and adagrasib differ significantly, leading to distinct synthetic intermediates.

ARS-1620 Intermediate: The core of ARS-1620 is a substituted quinazoline scaffold. A key intermediate in its synthesis is the 7-aryl-4-(piperazin-1-yl)quinazoline moiety.

Adagrasib (MRTX849) Intermediate: The synthesis of adagrasib involves a tetrahydropyridopyrimidine core. A recently developed concise synthesis highlights several key intermediates.

Performance Comparison of Intermediates

Due to the limited publicly available information on the specific experimental details for the synthesis of ARS-1620 intermediates, a direct quantitative comparison of yield, purity, and stability is not feasible. However, a significant amount of data has been published regarding a highly efficient, second-generation synthesis of adagrasib, allowing for a detailed overview of its intermediate performance.

Adagrasib Intermediate Synthesis Performance

A recent publication outlines a concise, five-step, chromatography-free synthesis of adagrasib with a notable overall yield of 45%. Another commercial route reports a 32% overall yield over six steps. The following table summarizes the performance of the key steps in the five-step synthesis of adagrasib.

StepReactionProductYield (%)Purity Profile
1SNAr ReactionCbz-masked piperazine tetrahydropyridopyrimidineHighNot explicitly stated, but sufficient for subsequent steps without chromatography
2SNAr ReactionN-methyl prolinol substituted intermediateHighNot explicitly stated, but sufficient for subsequent steps without chromatography
3Sulfide OxidationSulfoxide intermediateRobustNot explicitly stated, but sufficient for subsequent steps without chromatography
4SNAr DisplacementChiral piperazine substituted intermediateHighNot explicitly stated, but sufficient for subsequent steps without chromatography
5AmidationAdagrasib85%Excellent

Experimental Protocols

Synthesis of Adagrasib Intermediates (Five-Step Route)

The following is a descriptive overview of the optimized, five-step synthesis of adagrasib intermediates:

  • Regioselective SNAr Reaction: The synthesis commences with a regioselective aromatic nucleophilic substitution (SNAr) reaction on a Boc-protected tetrahydropyridopyrimidine core to introduce a Cbz-masked piperazine moiety at the more reactive 4-position.

  • Second SNAr Reaction: A second SNAr reaction is performed to introduce the N-methyl prolinol side chain.

  • Transition-Metal-Free Oxidation: A robust, transition-metal-free oxidation of the sulfide intermediate is carried out.

  • Facile SNAr Displacement: A judicious choice of leaving group enables a facile SNAr displacement to introduce the chiral piperazine.

  • Final Amidation: The synthesis is completed by a T3P-mediated amidation to install the 2-fluoroacrylamide warhead, affording adagrasib in high yield.

Synthesis of this compound (General Overview)
  • Construction of the Quinazoline Core: This is typically achieved through the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source, followed by cyclization.

  • Introduction of the Piperazine Moiety: The 4-position of the quinazoline ring is activated (e.g., by chlorination) to facilitate nucleophilic substitution with piperazine.

  • Suzuki or other Cross-Coupling Reaction: The 7-aryl group is likely installed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a halogenated quinazoline intermediate and an appropriate boronic acid derivative.

Without specific experimental data, a quantitative assessment of yield, purity, and stability for ARS-1620 intermediates cannot be provided.

Signaling Pathway and Experimental Workflow Diagrams

KRAS G12C Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) KRAS_G12C_GTP KRAS G12C (GTP-bound, Active) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS1->KRAS_G12C_GDP Promotes GDP-GTP exchange GAP GAP GAP->KRAS_G12C_GTP Promotes GTP hydrolysis (Inhibited by G12C mutation) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor ARS-1620 or Adagrasib Inhibitor->KRAS_G12C_GDP Covalently binds and traps in inactive state

Caption: The KRAS G12C signaling pathway and the mechanism of inhibition by ARS-1620 and adagrasib.

Experimental Workflow: Adagrasib Intermediate Synthesis

Adagrasib_Synthesis_Workflow Start Boc-protected tetrahydropyridopyrimidine Step1 Step 1: Regioselective SNAr (Cbz-piperazine) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: SNAr (N-methyl prolinol) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4: SNAr Displacement (Chiral piperazine) Intermediate3->Step4 Intermediate4 Intermediate 4 Step4->Intermediate4 Step5 Step 5: Amidation (2-fluoroacrylamide) Intermediate4->Step5 End Adagrasib Step5->End

Caption: High-level workflow for the five-step synthesis of adagrasib.

Experimental Workflow: this compound Synthesis (Inferred)

ARS1620_Synthesis_Workflow Start Anthranilic Acid Derivative Step1 Step 1: Quinazoline Core Formation Start->Step1 Intermediate1 Quinazoline Core Step1->Intermediate1 Step2 Step 2: Activation of C4 & Piperazine Addition Intermediate1->Step2 Intermediate2 4-(Piperazin-1-yl)quinazoline Step2->Intermediate2 Step3 Step 3: Aryl Group Installation (e.g., Suzuki) Intermediate2->Step3 Intermediate3 7-Aryl-4-(piperazin-1-yl)quinazoline Step3->Intermediate3 Step4 Further Functionalization Intermediate3->Step4 End ARS-1620 Step4->End

Caption: Inferred high-level workflow for the synthesis of the ARS-1620 quinazoline core.

Conclusion

The development of efficient and scalable synthetic routes is paramount for the successful clinical translation of promising drug candidates. In the case of KRAS G12C inhibitors, significant progress has been made in the synthesis of adagrasib, with a well-documented, chromatography-free, five-step process demonstrating a high overall yield. This level of process optimization provides a strong foundation for large-scale manufacturing.

While ARS-1620 remains a crucial tool compound and a precursor to other clinical candidates, detailed public information regarding the synthesis of its intermediates is scarce. This limits a direct, quantitative comparison with the adagrasib process. The inferred synthetic route for the ARS-1620 quinazoline core suggests a more classical approach that may involve multiple steps and potentially require chromatographic purification, which can impact overall efficiency and cost.

For researchers and drug development professionals, the choice of a synthetic route and the characteristics of its intermediates are critical considerations. The well-defined and high-yielding synthesis of adagrasib intermediates represents a significant advancement in the manufacturing of this class of potent anticancer agents. Further disclosure of the synthetic details for ARS-1620 and other KRAS G12C inhibitors will be beneficial for the field, enabling a more comprehensive understanding and fostering further innovation in medicinal chemistry and process development.

Comparative Guide to Structural Analogs of the ARS-1620 Intermediate for KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of the ARS-1620 intermediate, a significant scaffold in the development of covalent inhibitors targeting the KRAS G12C mutation. The following sections detail the performance of these analogs, the experimental protocols used for their evaluation, and the underlying signaling pathways.

Introduction to ARS-1620 and its Analogs

ARS-1620 was a pioneering, orally bioavailable, covalent inhibitor of KRAS G12C that demonstrated in vivo tumor regression.[1][2] Its discovery spurred the development of a new generation of therapeutics targeting this previously "undruggable" oncoprotein. Structural analogs of the this compound have been synthesized to improve potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of key analogs, including the precursors ARS-853 and the clinically approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849), alongside other research compounds such as LLK-10 and K20.

These inhibitors function by covalently binding to the cysteine residue of the G12C mutant KRAS, locking the protein in an inactive, GDP-bound state.[3] This prevents downstream signaling through critical oncogenic pathways, primarily the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.

Performance Comparison of ARS-1620 Analogs

The efficacy of ARS-1620 and its analogs has been evaluated through various in vitro and in vivo studies. The following tables summarize key performance data, including cell viability and phospho-ERK (p-ERK) inhibition IC50 values, as well as in vivo tumor growth inhibition (TGI).

Table 1: In Vitro Potency of ARS-1620 and Analogs in KRAS G12C Mutant Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
ARS-1620 H358p-ERK Inhibition~0.12[4]
H358Cell Viability1.32[5]
H23Cell Viability1.32[5]
ARS-853 H358p-ERK Inhibition>1[6]
Sotorasib (AMG-510) NCI-H358p-ERK Inhibition~0.03[6]
MIA PaCa-2p-ERK Inhibition~0.03[6]
NCI-H358Cell Viability~0.006[6]
MIA PaCa-2Cell Viability~0.009[6]
Adagrasib (MRTX849) H358Cell Viability (2D)0.01 - 0.973[3]
MIA PaCa-2Cell Viability (2D)0.01 - 0.973[3]
LLK-10 H358Cell Viability2.32[5]
H23Cell Viability2.32[5]
K20 H358Cell Viability1.16[5]
H23Cell Viability1.16[5]

Table 2: In Vivo Efficacy of ARS-1620 and Analogs in Xenograft Models

CompoundTumor ModelDosing RegimenTumor Growth Inhibition (TGI) (%)Reference
ARS-1620 NCI-H358 XenograftNot Specified47[5]
NSCLC Xenograft ModelsDaily Oral DosingSignificant Tumor Regression[7]
K20 NCI-H358 XenograftNot Specified41[5]
Compound A (in-house) MiaPaCa2 Xenograft1 mg/kg, once daily80.8[8]
MiaPaCa2 Xenograft5 mg/kg, once daily123.5[8]
MiaPaCa2 Xenograft30 mg/kg, once daily135.9[8]
MRTX849 H358 Xenograft100 mg/kg, once dailyPronounced Tumor Regression[9]

Signaling Pathways and Experimental Workflows

The development and evaluation of ARS-1620 analogs involve understanding their impact on cellular signaling and employing a standardized set of experiments.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor ARS-1620 Analogs Inhibitor->KRAS_GDP Covalent Inhibition

Caption: KRAS Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assays (e.g., Nucleotide Exchange) cell_viability Cell Viability Assays (e.g., CellTiter-Glo) biochemical->cell_viability downstream_signaling Downstream Signaling Assays (e.g., p-ERK Western Blot) cell_viability->downstream_signaling kras_activation KRAS Activation Assays (e.g., KRAS-GTP Pulldown) downstream_signaling->kras_activation xenograft Xenograft Models kras_activation->xenograft pd_studies Pharmacodynamic Studies xenograft->pd_studies efficacy_studies Efficacy Studies (Tumor Growth Inhibition) pd_studies->efficacy_studies pk_studies Pharmacokinetic Studies efficacy_studies->pk_studies start Analog Synthesis & Characterization start->biochemical

Caption: General Experimental Workflow for Evaluating KRAS G12C Inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies the number of viable cells by measuring ATP levels, which are indicative of metabolic activity.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (ARS-1620 analogs)

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 90 µL of medium and incubate overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 10 µL to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]

  • Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO control. Determine IC50 values using non-linear regression analysis.

p-ERK Inhibition Western Blot Assay

This protocol assesses the inhibition of the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[12]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and a loading control (e.g., GAPDH). Calculate IC50 values for p-ERK inhibition.

KRAS-GTP Pulldown Assay

This assay measures the levels of active, GTP-bound KRAS in cells.

Materials:

  • KRAS G12C mutant cell lines

  • Test compounds

  • Lysis/Binding/Wash buffer

  • RAF1-RBD agarose beads (or other GTP-KRAS affinity reagents)

  • Primary antibody (anti-KRAS)

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment and Lysis: Treat cells with test compounds, then lyse the cells and clear the lysate by centrifugation.[14]

  • Affinity Pulldown: Incubate the cleared cell lysates with RAF1-RBD agarose beads for 1 hour at 4°C to pull down active KRAS-GTP.[14]

  • Washing: Pellet the beads and wash them three times with lysis/binding/wash buffer.

  • Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-KRAS antibody.

  • Data Analysis: Quantify the amount of pulled-down KRAS-GTP and compare it to the total KRAS levels in the input lysates.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • KRAS G12C mutant cancer cells

  • Matrigel (optional)

  • Test compounds and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[8]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[8]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compounds (e.g., by oral gavage) and vehicle daily for a specified period (e.g., 2-3 weeks).[7]

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

The development of ARS-1620 and its structural analogs represents a significant breakthrough in targeting KRAS G12C-mutant cancers. This guide provides a comparative framework for researchers to evaluate the performance of these inhibitors. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for the continued development of more effective KRAS G12C-targeted therapies. The ongoing research in this field continues to refine the chemical scaffolds and combination strategies to overcome resistance and improve patient outcomes.

References

Potency comparison of ARS-1620 and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Potency of ARS-1620 and its Derivatives as KRAS G12C Inhibitors

This guide provides a detailed comparison of the potency of the pioneering KRAS G12C inhibitor, ARS-1620, and its key derivatives. It is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics. The document summarizes quantitative data, outlines experimental protocols, and visualizes key biological and experimental processes.

Introduction to KRAS G12C and ARS-1620

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), results in a constitutively active protein that drives tumor growth.[2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.

A significant breakthrough came with the discovery of a novel binding pocket, the Switch-II Pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[3][4] This led to the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue. ARS-1620 was a landmark compound in this class, demonstrating for the first time that direct and selective targeting of KRAS G12C could lead to tumor regression in preclinical models.[2][4] It is a potent, selective, and orally bioavailable inhibitor that has paved the way for a new generation of cancer drugs.[4]

Mechanism of Action

ARS-1620 and its derivatives are covalent inhibitors that function by specifically targeting the cysteine residue of the KRAS G12C mutant.[5] Their mechanism involves:

  • Selective Binding: The compounds selectively bind to a pocket beneath the effector-binding switch-II region (S-IIP) of KRAS.[2][3] This pocket is only accessible when KRAS G12C is in its inactive, GDP-bound state.

  • Covalent Modification: The inhibitor forms a covalent bond with the thiol group of the Cysteine-12 residue.

  • Trapping in Inactive State: This irreversible binding locks the KRAS G12C protein in an inactive conformation.[3]

  • Inhibition of Downstream Signaling: By trapping KRAS in the GDP-bound state, the inhibitor prevents it from binding to GTP and interacting with downstream effector proteins, thereby blocking oncogenic signaling pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6]

Potency and Efficacy Comparison

The potency of ARS-1620 has been compared with its precursors, such as ARS-853, and subsequent, more advanced derivatives like AMG-510 (Sotorasib) and investigational compounds like K20. The key metrics for comparison are the half-maximal inhibitory concentration (IC50) in cellular assays and biochemical rate constants.

CompoundTypeCell LineIC50 (µM)Biochemical Potency (kobs/[I] or pERK IC50)Reference
ARS-853 PrecursorNCI-H3581.710-fold lower kobs/[I] than ARS-1620[3][6]
ARS-1620 Parent CompoundNCI-H358, NCI-H23 (average)1.32kobs/[I] = 1,100 ± 200 M⁻¹s⁻¹; pERK IC50 = 0.831 µM[1][3][6]
AMG-510 Advanced DerivativeNCI-H358~0.006pERK IC50 ≈ 0.03 µM (20x more potent than ARS-1620)[6]
MIA PaCa-2~0.009[6]
K20 AnalogNCI-H358, NCI-H23 (average)1.16Comparable TGI (41%) to ARS-1620 (47%) in vivo[1][7]

Summary of Findings:

  • ARS-1620 vs. ARS-853: ARS-1620 demonstrated a significant improvement in potency over its predecessor ARS-853, with a 10-fold faster rate of covalent modification and improved cellular activity.[3][6] This was largely due to the replacement of a flexible linker with a more rigid bicyclic scaffold, which also improved its metabolic stability.[3]

  • ARS-1620 vs. AMG-510: AMG-510 (Sotorasib) represents a further evolution. By engaging a previously unexploited cryptic groove near histidine 95, AMG-510 achieved a dramatic enhancement in cellular potency, with IC50 values in the low nanomolar range, approximately 20 to 40 times more potent than ARS-1620 in inhibiting downstream signaling and cell viability.[6]

  • ARS-1620 vs. K20: The quinazoline analog K20 showed antiproliferative potency comparable to ARS-1620 in vitro and similar tumor growth inhibition in mouse xenograft models, indicating that it is a promising analog deserving further investigation.[1][7]

Experimental Protocols

The evaluation of ARS-1620 and its derivatives involves a suite of biochemical and cell-based assays designed to measure their binding affinity, cellular potency, and in vivo efficacy.[8][9]

Cell Viability Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the viability of cancer cell lines by 50%.

  • Principle: KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates.[1][6]

  • Procedure: The cells are treated with a range of concentrations of the inhibitor for a set period (e.g., 72 hours). Cell viability is then assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo, which measures metabolic activity.

  • Data Analysis: The results are plotted as cell viability versus inhibitor concentration, and the IC50 value is calculated from the dose-response curve.

KRAS-GTP Pulldown Assay

This assay quantifies the amount of active, GTP-bound KRAS in cells following inhibitor treatment.

  • Principle: A protein that specifically binds to the active (GTP-bound) form of RAS, such as the RAS-binding domain (RBD) of the RAF kinase, is used as bait.

  • Procedure: Cells are treated with the inhibitor and then lysed. The cell lysates are incubated with the GST-RAF-RBD fusion protein immobilized on beads. The beads are then washed, and the bound proteins are eluted.

  • Data Analysis: The amount of KRAS-GTP pulled down is quantified by Western blotting using a KRAS-specific antibody. A reduction in the KRAS-GTP signal indicates effective inhibition.[1]

Western Blot for Downstream Signaling

This assay measures the phosphorylation status of key proteins in the KRAS downstream signaling pathways to assess the functional impact of the inhibitor.

  • Principle: Inhibition of KRAS-GTP formation should lead to a decrease in the phosphorylation of downstream kinases like MEK, ERK, and AKT.[6]

  • Procedure: KRAS G12C mutant cells are treated with the inhibitor for a specific duration. Cells are lysed, and proteins are separated by SDS-PAGE.

  • Data Analysis: Specific antibodies are used to detect the phosphorylated forms of ERK (pERK), AKT (pAKT), and S6. A dose-dependent decrease in the levels of these phosphoproteins confirms on-target activity of the inhibitor.[6]

In Vivo Xenograft Models

This method assesses the anti-tumor activity of the inhibitor in a living organism.

  • Principle: Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunodeficient mice.[1][4]

  • Procedure: Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control on a regular schedule. Tumor volume is measured periodically.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. The tolerability and pharmacokinetic properties of the compound are also assessed.[1][4]

Visualizations

KRAS Signaling Pathway and Inhibitor Action

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GTP Loading KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor ARS-1620 & Derivatives Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of ARS-1620 inhibition.

General Workflow for KRAS G12C Inhibitor Evaluation

Workflow cluster_discovery In Vitro Evaluation cluster_preclinical In Vivo Evaluation cluster_clinical Clinical Development biochem Biochemical Assays (Binding Affinity, Kinetics) cell_based Cell-Based Assays (IC50, pERK Inhibition) biochem->cell_based Promising Candidates selectivity Selectivity Profiling (vs. Wild-Type KRAS) cell_based->selectivity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity->pk_pd Lead Compound xenograft Xenograft Models (Tumor Growth Inhibition) pk_pd->xenograft toxicology Toxicology Studies xenograft->toxicology clinical_trials Clinical Trials (Phase I, II, III) toxicology->clinical_trials Drug Candidate

Caption: A typical experimental workflow for developing KRAS G12C inhibitors.

Conclusion

ARS-1620 was a pivotal molecule that validated the therapeutic strategy of directly and covalently inhibiting the KRAS G12C oncoprotein. The subsequent development of derivatives like AMG-510 (Sotorasib) has demonstrated that iterative, structure-based drug design can lead to substantial improvements in potency by engaging additional pockets on the protein surface. The comparative data clearly show a progression towards lower IC50 values and more profound inhibition of downstream signaling. Ongoing research continues to build on these foundational discoveries, aiming to develop next-generation inhibitors with even greater efficacy and the ability to overcome potential resistance mechanisms.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of ARS-1620 Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical intermediates are paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of intermediates generated during the synthesis of ARS-1620, a potent KRAS G12C inhibitor. Given the reactive and potentially hazardous nature of the precursors and byproducts involved in synthesizing this targeted covalent inhibitor, strict adherence to the following protocols is mandatory.

ARS-1620's molecular architecture, featuring a quinazoline core, a piperazine linker, and a reactive acrylamide "warhead," necessitates a cautious approach to waste management. The intermediates in its synthesis are likely to share structural similarities and, therefore, toxicological properties with these parent structures. Acrylamide derivatives, in particular, are recognized for their potential toxicity, carcinogenicity, and mutagenicity and must be handled as hazardous waste.[1][2] Similarly, piperazine derivatives require careful disposal, emphasizing proper segregation and clear labeling as hazardous materials.[3][4][5]

Key Hazard Summary of ARS-1620 Intermediate Classes

The synthesis of ARS-1620 involves several classes of chemical compounds, each with a distinct hazard profile. The following table summarizes the potential hazards associated with the key structural motifs of ARS-1620 and its likely intermediates.

Chemical ClassPotential HazardsKey Disposal Considerations
Quinazolines Varied toxicity depending on substitution. Can be irritants or harmful if ingested/inhaled.Treat as chemical waste. Avoid mixing with incompatible materials.
Piperazines Can be corrosive, skin and eye irritants, and may cause respiratory irritation.[3][6] Some derivatives are toxic to aquatic life.[3]Segregate from other waste streams.[3][4] Collect in a designated, labeled, and sealed container.[3][5]
Acrylamides Toxic if swallowed, harmful in contact with skin or if inhaled.[2] May cause genetic defects, cancer, and damage to the nervous system.[2]EXTREMELY HAZARDOUS. Must be disposed of as hazardous waste.[1] Do not dispose of down the drain or in regular trash.[4] All contaminated materials are also considered hazardous.[7]

Standard Operating Procedure for Disposal of ARS-1620 Intermediates

The following protocol outlines the mandatory steps for the safe disposal of all solid and liquid waste generated during the synthesis of ARS-1620.

I. Personal Protective Equipment (PPE)

At a minimum, the following PPE must be worn when handling any intermediate of ARS-1620 synthesis:

  • Gloves: Double-layered nitrile gloves are required.[2]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: When handling solid intermediates or in situations where aerosolization is possible, a properly fitted respirator should be used within a certified chemical fume hood.[2]

II. Waste Segregation and Collection
  • Designated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste. Containers should be shatter-resistant.[1]

  • Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical names of the contents.[5]

  • Solid Waste:

    • Carefully collect all solid intermediates, byproducts, and contaminated materials (e.g., weighing papers, gloves, silica gel) in a designated solid waste container.

    • Avoid generating dust. If the material is a fine powder, it may be gently wetted with a suitable solvent to minimize dust before collection.[8]

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures, mother liquors, and solvent rinses, in a designated liquid waste container.

    • Do not mix incompatible waste streams.

III. Decontamination of Glassware and Work Surfaces
  • Glassware: All glassware used in the synthesis must be decontaminated.

    • Rinse with a suitable organic solvent to remove residual intermediates. This rinsate must be collected as hazardous liquid waste.

    • Follow with a triple rinse using an appropriate detergent and water.

  • Work Surfaces:

    • Wipe down all potentially contaminated surfaces with a suitable solvent and then with a detergent solution.

    • All cleaning materials (e.g., paper towels, bench protectors) must be disposed of as solid hazardous waste.[7]

IV. Final Disposal
  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Institutional Procedures: Adhere strictly to your institution's Environmental Health and Safety (EHS) office guidelines for the final pickup and disposal of hazardous chemical waste.[3][4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ARS-1620 intermediates.

ARS1620_Disposal_Workflow This compound Disposal Workflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe identify_waste Step 2: Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Intermediates, Contaminated Materials) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Reaction Mixtures, Solvents, Rinsates) identify_waste->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled 'HAZARDOUS SOLID WASTE' Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled 'HAZARDOUS LIQUID WASTE' Container liquid_waste->collect_liquid decontaminate Step 4: Decontaminate Glassware and Work Surfaces collect_solid->decontaminate collect_liquid->decontaminate collect_decon_waste Collect Decontamination Waste (Rinsates, Wipes) as Hazardous decontaminate->collect_decon_waste storage Step 5: Store Sealed Containers in Designated Satellite Area collect_decon_waste->storage ehs_pickup Step 6: Arrange for Pickup by Institutional EHS storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for ARS-1620 intermediates.

By implementing these procedures, researchers and drug development professionals can mitigate the risks associated with the handling and disposal of ARS-1620 intermediates, fostering a safer laboratory environment and ensuring compliance with regulatory standards.

References

Safeguarding Your Research: Essential Protocols for Handling ARS-1620 Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, targeted compounds like ARS-1620 and its intermediates. Adherence to rigorous safety and disposal protocols is critical for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the intermediate of ARS-1620, a covalent inhibitor of KRAS G12C.

Hazard Identification and Risk Assessment

As a reactive intermediate in the synthesis of a covalent inhibitor, the ARS-1620 intermediate should be presumed to have hazardous properties. Covalent inhibitors, by design, are reactive molecules.[5][6][7] Therefore, it is crucial to handle the intermediate with the utmost care to avoid potential off-target toxicity.[6][7]

Primary Routes of Exposure:

  • Inhalation

  • Ingestion

  • Skin and eye contact[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling the this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles or a full-face shield should always be worn to protect against splashes.[8][9]
Hand Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double-gloving is recommended, especially when handling concentrated solutions. Gloves should be inspected for any signs of degradation or puncture before and during use.
Body A lab coat or a chemical-resistant apron must be worn over personal clothing.[8] For procedures with a higher risk of splashes, a disposable chemical-resistant gown is advised.
Respiratory When handling the solid compound or preparing solutions, work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used based on a formal risk assessment.
Footwear Closed-toe shoes are required in the laboratory at all times.[8]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling the this compound will minimize the risk of exposure and contamination.

1. Preparation and Weighing:

  • All manipulations involving the solid intermediate should be performed within a chemical fume hood to control airborne particles.[8]

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Ensure the balance is placed within the fume hood or in a designated containment area.

2. Solution Preparation:

  • When dissolving the intermediate, add the solvent slowly to the solid to prevent splashing.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.[8]

  • It is recommended to store stock solutions at -20°C or -80°C to maintain stability.[10]

3. Experimental Use:

  • Conduct all experiments involving the this compound in a well-ventilated area, preferably within a fume hood.

  • Keep containers tightly sealed when not in use.[4]

  • Avoid working alone and ensure that at least one other person is aware of the work being conducted.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing Hazardous Waste

Proper segregation and disposal of waste contaminated with the this compound are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Includes contaminated gloves, gowns, weigh boats, pipette tips, and any unused solid intermediate.[4] This waste should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled as "Hazardous Cytotoxic Waste".[4]

  • Liquid Waste: Includes stock solutions, experimental media, and solvent rinses.[4] This waste should be collected in a separate, clearly labeled, and sealed container for hazardous liquid waste.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Container Management and Disposal:

  • Empty containers that held the pure intermediate should be treated as hazardous waste.[4] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[4]

  • Once a waste container is full, it should be securely sealed and moved to a designated hazardous waste storage area.

  • Follow your institution's procedures for scheduling a hazardous waste pickup.

  • The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[4]

Visualizing the Workflow for Handling this compound

To provide a clear, at-a-glance overview of the handling and disposal process, the following diagram illustrates the key steps and decision points.

ARS1620_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment solid_waste Segregate Solid Waste (Gloves, Tips, etc.) experiment->solid_waste Generate Solid Waste liquid_waste Segregate Liquid Waste (Solutions, Rinsate) experiment->liquid_waste Generate Liquid Waste sharps_waste Segregate Sharps Waste experiment->sharps_waste Generate Sharps Waste spill Spill Occurs experiment->spill dispose_solid Dispose in Labeled Hazardous Solid Waste Container solid_waste->dispose_solid dispose_liquid Dispose in Labeled Hazardous Liquid Waste Container liquid_waste->dispose_liquid dispose_sharps Dispose in Sharps Container sharps_waste->dispose_sharps decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate dispose_sharps->decontaminate spill_response Follow Spill Management Protocol spill->spill_response spill_response->liquid_waste Dispose of Contaminated Materials remove_ppe Remove PPE decontaminate->remove_ppe Final Step

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.